MRK-898
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H9F5N4 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile |
InChI |
InChI=1S/C20H9F5N4/c21-13-2-3-14(12(7-13)9-26)15-8-11(1-4-16(15)22)17-10-27-19-28-18(20(23,24)25)5-6-29(17)19/h1-8,10H |
InChI Key |
XXRKXVKJMSIZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C3N2C=CC(=N3)C(F)(F)F)C4=C(C=C(C=C4)F)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MRK-898: A Subtype-Selective GABA(A) Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-898 is an orally active, potent, and selective positive allosteric modulator of γ-aminobutyric acid type A (GABA(A)) receptors, with a distinct binding profile favoring α2, α3, and α5 subunits over the α1 subunit.[1][2][3] This selectivity is hypothesized to confer anxiolytic properties without the pronounced sedative effects typically associated with non-selective benzodiazepines, which exhibit high affinity for the α1 subunit.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and a detailed, representative experimental protocol for its characterization.
Core Mechanism of Action: Targeting GABA(A) Receptor Subtypes
This compound functions as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABA(A) receptor. GABA(A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability.
The key to this compound's mechanism lies in its differential affinity for the various α subunits of the GABA(A) receptor. The distinct pharmacological effects of benzodiazepines and related compounds are dictated by their interaction with specific α subunits:
-
α1 Subunit: Primarily associated with sedative and hypnotic effects.
-
α2 and α3 Subunits: Predominantly linked to anxiolytic and muscle relaxant properties.
-
α5 Subunit: Implicated in learning and memory processes.
This compound exhibits a higher binding affinity for the α2, α3, and α5 subunits compared to the α1 subunit, suggesting a pharmacological profile geared towards anxiolysis with a reduced potential for sedation.
Quantitative Data: Binding Affinity Profile
The binding affinity of this compound for different human GABA(A) receptor α subunits has been determined using radioligand binding assays. The inhibition constant (Ki) values, which represent the concentration of the compound required to inhibit 50% of radioligand binding, are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| GABA(A) Receptor Subunit | Ki (nM) |
| α1 | 1.2 |
| α2 | 1.0 |
| α3 | 0.73 |
| α5 | 0.50 |
Table 1: Binding affinities of this compound for human GABA(A) receptor α subunits.
Signaling Pathway and Molecular Interactions
This compound, as a positive allosteric modulator, does not directly activate the GABA(A) receptor. Instead, it binds to a site distinct from the GABA binding site and enhances the effect of GABA. This potentiation leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory effect on neuronal activity. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of this compound at the GABA(A) receptor.
Experimental Protocols: Radioligand Binding Assay
The following is a representative, detailed protocol for determining the binding affinity of this compound for various GABA(A) receptor subtypes using a competitive radioligand binding assay. This protocol is synthesized from established methodologies for this type of assay.
4.1. Materials and Reagents
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABA(A) receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).
-
Non-specific Binding Control: Clonazepam (a high-concentration non-radiolabeled benzodiazepine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
4.2. Experimental Workflow
The workflow for the radioligand binding assay is depicted in the diagram below.
Caption: Experimental workflow for the radioligand binding assay.
4.3. Detailed Procedure
-
Membrane Preparation:
-
Culture HEK293 cells expressing the desired GABA(A) receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or a saturating concentration of clonazepam (e.g., 10 µM, for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]-Flumazenil at a concentration near its Kd (e.g., 1 nM).
-
100 µL of the prepared cell membranes (containing a consistent amount of protein, e.g., 20-50 µg).
-
-
Incubate the plates at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
4.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of clonazepam) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound is a subtype-selective GABA(A) receptor modulator with a binding profile that suggests it may offer anxiolytic benefits with a reduced sedative side-effect profile compared to non-selective benzodiazepines. Its mechanism of action as a positive allosteric modulator at specific GABA(A) receptor subtypes provides a clear rationale for its potential therapeutic application. The detailed experimental protocol provided herein offers a robust framework for the in vitro characterization of this compound and similar compounds targeting the GABA(A) receptor system. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites [pubmed.ncbi.nlm.nih.gov]
- 2. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MRK-898: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-898 is an investigational, orally active small molecule that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits high affinity for multiple α subunits (α1, α2, α3, and α5), suggesting a broad modulatory profile. Developed by Merck, this compound has been positioned as a potential non-sedating anxiolytic agent. This document provides a comprehensive overview of the publicly available technical data on this compound, including its mechanism of action, binding affinity, and preclinical pharmacokinetic profile. While specific, detailed experimental protocols for this compound are not publicly available, this guide includes generalized methodologies for the key assays used in its characterization.
Core Compound Properties
This compound is an imidazopyrimidine derivative that has been evaluated for its potential therapeutic applications in anxiety disorders. Its primary mechanism of action is the potentiation of GABAergic neurotransmission through positive allosteric modulation of GABAA receptors.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Chemical Class | Imidazopyrimidine | [1] |
| Mechanism of Action | Positive Allosteric Modulator of GABAA Receptors | [2][3] |
| Oral Bioavailability (Rhesus Monkey) | 49% | [4] |
| Half-life (Rhesus Monkey) | 13 hours | [4] |
| CAS Number | 461450-30-6 |
In Vitro Pharmacology: Binding Affinity
This compound demonstrates high-affinity binding to several GABAA receptor α subunits. The equilibrium dissociation constants (Ki) have been determined through radioligand binding assays, indicating potent interaction with these receptor subtypes.
Table 2: Binding Affinity (Ki) of this compound for Human GABAA Receptor α Subunits
| Receptor Subunit | Ki (nM) | Source |
| α1 | 1.2 | |
| α2 | 1.0 | |
| α3 | 0.73 | |
| α5 | 0.50 |
Mechanism of Action: GABAA Receptor Modulation
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The differential effects of this compound (e.g., anxiolytic versus sedative properties) are thought to be mediated by its interaction with specific α subunits. Receptors containing α2 and α3 subunits are primarily associated with anxiolytic effects, while α1 subunit modulation is linked to sedation.
Experimental Protocols
Disclaimer: Specific experimental protocols for the characterization of this compound have not been made publicly available. The following are generalized protocols representative of the methodologies typically employed for this class of compounds.
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the desired human GABAA receptor subtype (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) in a cell line like HEK293 are prepared by homogenization and centrifugation.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flumazenil), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (Generalized Protocol)
This technique is used to measure the functional effect of a compound on ion channel activity.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABAA receptor subtype.
-
Recording Setup: After a period of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
GABA Application: A baseline response is established by applying a low concentration of GABA (typically the EC10-EC20) to elicit a chloride current.
-
Compound Application: The test compound (this compound) is co-applied with GABA, and the change in the chloride current is measured.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).
Preclinical In Vivo Studies
While specific preclinical data for this compound is scarce in the public domain, compounds of this class are typically evaluated in animal models of anxiety to assess their anxiolytic potential and to differentiate it from sedative effects.
Elevated Plus Maze (EPM) (Generalized Protocol)
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms arranged in a plus shape, elevated from the floor. Two arms are open, and two are enclosed by walls.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Drug Administration: The test compound (this compound) or vehicle is administered prior to the test at various doses.
-
Behavioral Measures: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Control for Sedation: Locomotor activity (e.g., total distance traveled) is also measured to ensure that the observed effects are not due to sedation.
Clinical Development
There is no publicly available information regarding the clinical trial status of this compound.
Conclusion
This compound is a potent, orally bioavailable GABAA receptor modulator with high affinity for multiple α subunits. Its preclinical profile suggests potential as a non-sedating anxiolytic. However, a comprehensive understanding of its therapeutic potential is limited by the lack of detailed, publicly available data from advanced preclinical and clinical studies. Further disclosure of experimental protocols and clinical findings would be necessary to fully evaluate the scientific and therapeutic value of this compound.
References
- 1. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Corey Krabbenhoft: Faculty Expert on Fish and Freshwater Ecosystems - University at Buffalo [buffalo.edu]
MRK-898: A Technical Guide to its GABA(A) Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GABA(A) receptor subtype selectivity profile of MRK-898, an imidazopyrimidine derivative developed by Merck Sharp & Dohme. This compound has been identified as a positive allosteric modulator with selectivity for the α2 and α3 subunits of the GABA(A) receptor, positioning it as a potential non-sedating anxiolytic agent.[1][2] This document collates the available quantitative data, outlines likely experimental methodologies for its characterization, and visualizes relevant biological and experimental pathways.
Core Data Presentation
The primary characteristic of this compound is its binding affinity for various GABA(A) receptor subtypes. The available data indicates a high affinity for α1, α2, α3, and α5 subunits.
Table 1: Binding Affinity of this compound at Human Recombinant GABA(A) Receptor Subtypes
| Subtype Composition | Binding Affinity (Ki in nM) |
| α1βxγx | 1.2[3] |
| α2βxγx | 1.0[3] |
| α3βxγx | 0.73[3] |
| α5βxγx | 0.50 |
Note: The specific β and γ subunits used in the binding assays from the public source are not specified.
While quantitative functional efficacy data (e.g., EC50, Emax) for this compound is not publicly available, it is characterized as an α2/α3-selective agonist. This suggests that while it binds with high affinity to multiple subtypes, its potentiation of GABA-induced currents is more pronounced at receptors containing α2 and α3 subunits. This profile is consistent with the therapeutic goal of achieving anxiolysis (mediated by α2 and α3 subtypes) while minimizing sedation (primarily mediated by the α1 subtype).
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on standard methodologies for similar compounds, the following represents likely protocols for radioligand binding and functional characterization.
Radioligand Binding Assay (Representative Protocol)
This protocol is a standard method for determining the binding affinity of a compound to its target receptor.
-
Preparation of Cell Membranes:
-
Human embryonic kidney (HEK293) cells or a similar cell line are transiently or stably transfected with the cDNAs for the desired α, β, and γ subunits of the human GABA(A) receptor.
-
After incubation, cells are harvested, and cell pellets are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]-flumazenil) at a concentration close to its Kd.
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., diazepam).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiological Assay (Representative Protocol)
This protocol measures the functional activity of a compound by assessing its ability to modulate GABA-induced ion channel currents.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured and transiently transfected with the cDNAs for the desired GABA(A) receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). A marker protein such as Green Fluorescent Protein (GFP) is often co-transfected to identify transfected cells.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfected cells are identified by GFP fluorescence.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The intracellular solution typically contains a high concentration of chloride to allow for the measurement of inward currents at a holding potential of -50 to -70 mV.
-
The extracellular solution contains standard physiological salts.
-
-
Drug Application:
-
A low concentration of GABA (typically EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) is applied to the cell to establish a baseline current.
-
In the continued presence of GABA, various concentrations of this compound are co-applied to determine its modulatory effect on the GABA-induced current.
-
A saturating concentration of a benzodiazepine agonist (e.g., diazepam) can be used as a positive control to determine the maximum potentiation.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by this compound is measured.
-
Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum potentiation relative to the control GABA response) are calculated.
-
Mandatory Visualizations
GABA(A) Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA(A) receptor modulated by GABA and this compound.
Experimental Workflow for In Vitro Characterization
Caption: A representative experimental workflow for the in vitro characterization of this compound.
References
MRK-898: A Technical Overview of a Subtype-Selective GABA(A) Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Executive Summary
MRK-898 is an orally active, subtype-selective modulator of the GABA(A) receptor, developed by Merck as a potential non-sedating anxiolytic.[1][2][3] As an imidazopyrimidine derivative, this compound emerged from a dedicated drug discovery program aimed at identifying compounds with a differentiated pharmacological profile compared to classical benzodiazepines.[2][3] This document provides a comprehensive technical summary of the available preclinical data on this compound, including its binding affinity, mechanism of action, and the strategic rationale behind its development. Due to the limited public availability of in-depth experimental data and the absence of published clinical trial results, this guide focuses on the foundational science and discovery context of this compound.
Introduction and Discovery Context
The development of this compound was rooted in the scientific endeavor to separate the anxiolytic effects of GABA(A) receptor modulation from the sedative and cognitive side effects associated with non-selective benzodiazepines. Research indicated that the α1 subunit of the GABA(A) receptor is primarily responsible for sedation, while the α2 and α3 subunits are linked to anxiolytic actions.
Merck's strategy focused on identifying compounds that would selectively modulate the α2 and α3 subunits without significant activity at the α1 subunit. This compound was identified as a promising development candidate from the imidazopyrimidine series, alongside a related compound, MRK-623. This class of molecules was explored following initial challenges with the pharmacokinetics of related series, which were ultimately resolved.
Mechanism of Action
This compound functions as a positive allosteric modulator of the GABA(A) receptor. This means it binds to a site on the receptor distinct from the endogenous ligand, gamma-aminobutyric acid (GABA), and enhances the effect of GABA when it binds. This potentiation of GABAergic neurotransmission leads to an inhibitory effect on neuronal activity, which is the basis for its anxiolytic potential.
The selectivity of this compound for different GABA(A) receptor alpha subunits is the key to its intended therapeutic profile. By preferentially acting on α2 and α3 subunits, it was designed to achieve anxiolysis with a reduced liability for sedation.
Quantitative Data
The publicly available quantitative data for this compound is primarily its binding affinity (Ki) for various human GABA(A) receptor alpha subunits. These values indicate the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
| GABA(A) Receptor Subunit | Binding Affinity (Ki) in nM |
| α1 | 1.2 |
| α2 | 1.0 |
| α3 | 0.73 |
| α5 | 0.50 |
This data indicates that this compound has a high affinity for all the tested subunits, with a slightly higher affinity for the α5 and α3 subunits.
Experimental Protocols
Detailed experimental protocols for the synthesis and preclinical testing of this compound are not publicly available. However, based on standard practices in the field of GABA(A) receptor modulator discovery, the following methodologies were likely employed:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for different GABA(A) receptor subtypes, competitive binding assays would have been conducted using cell membranes expressing specific recombinant human GABA(A) receptor subunit combinations. A radiolabeled ligand with known affinity for the benzodiazepine binding site would be used, and its displacement by increasing concentrations of this compound would be measured.
-
Electrophysiology Studies: To assess the functional activity of this compound as a positive allosteric modulator, two-electrode voltage clamp or patch-clamp electrophysiology would be performed on oocytes or mammalian cells expressing the GABA(A) receptor subtypes of interest. The potentiation of the GABA-evoked chloride current in the presence of varying concentrations of this compound would be quantified to determine its efficacy and potency (EC50).
-
In Vivo Behavioral Models: To evaluate the anxiolytic and sedative properties of this compound, various rodent behavioral models would have been utilized.
-
Anxiolytic Activity: Assessed using models such as the elevated plus-maze, light-dark box, or Vogel conflict test.
-
Sedative Effects: Evaluated by measuring locomotor activity in an open field test or using the rotarod test to assess motor coordination.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the GABA(A) receptor.
Experimental Workflow
Caption: Conceptual workflow for the discovery of this compound.
Conclusion
This compound represents a significant effort in the rational design of subtype-selective GABA(A) receptor modulators. The available preclinical data highlight its potential as a non-sedating anxiolytic by demonstrating high affinity for the targeted α2, α3, and α5 subunits. However, the lack of publicly available data on its further development, including clinical trial outcomes, prevents a complete assessment of its therapeutic efficacy and safety in humans. This technical overview serves as a compilation of the known scientific information on this compound for the research and drug development community.
References
MRK-898: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Pharmacological Profile of a Selective GABA(A) Receptor Modulator.
Introduction
MRK-898 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA(A)) receptor, with a distinct profile that has garnered interest in the field of neuroscience and drug development. This technical guide provides a comprehensive overview of this compound, encompassing its chemical architecture, physicochemical properties, pharmacological activity, and the experimental methodologies used to characterize it. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.
Chemical Structure and Properties
This compound, chemically known as 5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile, is a small molecule with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile[1] |
| CAS Number | 461450-30-6[2][3][4] |
| Molecular Formula | C₂₀H₉F₅N₄[2] |
| SMILES | N#CC1=CC(F)=CC=C1C2=C(F)C=CC(C3=CN=C4N=C(C(F)(F)F)C=CN43)=C2 |
| InChI Key | XXRKXVKJMSIZSM-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 400.30 g/mol |
| Appearance | Light yellow to yellow solid powder |
| LogP | 5.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 2 |
Pharmacological Profile
This compound is an orally active, potent and selective positive allosteric modulator of the GABA(A) receptor. It binds to the benzodiazepine site on the receptor complex and enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
The GABA(A) receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound, as a positive allosteric modulator, does not activate the receptor directly but potentiates the effect of GABA by increasing the receptor's affinity for GABA or the channel's opening frequency. This leads to an enhanced inhibitory signal.
Receptor Subtype Selectivity
A key feature of this compound is its selectivity for different GABA(A) receptor subtypes. The receptor is a pentameric complex composed of various subunits (α, β, γ, etc.). The α subunits are particularly important for determining the pharmacological properties of benzodiazepine-like modulators. This compound exhibits high affinity for receptors containing α1, α2, α3, and α5 subunits. Notably, it was developed as part of a research program aiming for compounds that could separate the anxiolytic effects (mediated by α2 and α3 subunits) from the sedative effects (primarily mediated by the α1 subunit) of classical benzodiazepines.
Binding Affinity
The binding affinity of this compound for various GABA(A) receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) values are presented in the table below.
| Receptor Subunit | Ki (nM) |
| α1 | 1.2 |
| α2 | 1.0 |
| α3 | 0.73 |
| α5 | 0.50 |
Signaling Pathway
This compound modulates the canonical GABA(A) receptor signaling pathway. The binding of GABA to its receptor is enhanced by this compound, leading to a more pronounced influx of chloride ions and subsequent neuronal hyperpolarization.
Experimental Protocols
The characterization of this compound involves various in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
GABA(A) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA(A) receptor.
Materials and Reagents:
-
Receptor Source: Rat whole brain membranes or cell membranes from a cell line stably expressing specific GABA(A) receptor subtypes.
-
Radioligand: [³H]flunitrazepam or [³H]muscimol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Diazepam or GABA (unlabeled) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation three times to wash the membranes.
-
After the final wash, resuspend the pellet in a known volume of assay buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Competition: Receptor membranes, radioligand, and the corresponding concentration of this compound.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competitor.
-
-
Initiate the binding reaction by adding the receptor membranes.
-
Incubate for 60-90 minutes at 0-4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recording
Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing specific GABA(A) receptor subtypes is a common method to assess the functional activity of modulators like this compound.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired GABA(A) receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC₅₀ for potentiation.
-
Conclusion
This compound represents a significant tool for the study of the GABAergic system. Its well-defined chemical structure, characterized physicochemical properties, and selective pharmacological profile make it a valuable compound for investigating the roles of different GABA(A) receptor subtypes in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and similar selective modulators.
References
MRK-898 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRK-898, a positive allosteric modulator of the GABA(A) receptor, with a focus on its core characteristics, mechanism of action, and relevant experimental methodologies.
Core Compound Data
This compound is a novel compound investigated for its potential as a non-sedating anxiolytic. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 461450-30-6 |
| Molecular Weight | 400.3 g/mol |
| Molecular Formula | C₂₀H₉F₅N₄ |
| Synonyms | 5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator (PAM) of GABA(A) receptors, exhibiting functional selectivity for subtypes containing α2 and α3 subunits.[1][2] Unlike classical benzodiazepines, which bind non-selectively to α1, α2, α3, and α5 subunits, the selectivity of this compound for α2 and α3 subunits is thought to underlie its anxiolytic effects without the sedative properties associated with α1 subunit modulation.[1]
The binding of this compound to the benzodiazepine site on the GABA(A) receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
The downstream signaling cascade following the activation of α2 and α3-containing GABA(A) receptors involves complex regulatory mechanisms, including phosphorylation events. The phosphorylation of serine residue 359 (Ser-359) on the α2 subunit by protein kinase A (PKA) has been shown to down-regulate the density of these receptors at inhibitory synapses by reducing their binding to the scaffolding proteins gephyrin and collybistin.[3] This suggests a dynamic regulation of synaptic inhibition. Similarly, phosphorylation of tyrosine 402 (Y402) in the α3 subunit is critical for its subcellular localization and clustering at inhibitory synapses, potentially through a gephyrin-independent mechanism.[4]
Caption: Simplified signaling pathway of this compound at the GABA(A) receptor.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on GABA-evoked currents in neurons.
Objective: To determine the potentiation of GABA(A) receptor-mediated currents by this compound.
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA(A) receptors.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 4–8 MΩ and fill with an intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3). The external solution should be an artificial cerebrospinal fluid (aCSF) (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4), continuously bubbled with 95% O₂ and 5% CO₂.
-
Recording: Establish a whole-cell recording configuration on a target neuron. Clamp the cell at a holding potential of -60 to -70 mV.
-
Drug Application: Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current. Co-apply this compound at various concentrations with GABA to measure the potentiation of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal following administration of this compound.
Objective: To assess the effect of this compound on extracellular GABA levels in specific brain regions.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., amygdala, prefrontal cortex) of an anesthetized animal.
-
Perfusion: Perfuse the probe with aCSF at a slow flow rate (e.g., 0.1-5 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after systemic or local administration of this compound.
-
Neurotransmitter Analysis: Analyze the concentration of GABA in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Compare the post-administration GABA levels to the baseline levels to determine the effect of this compound.
Behavioral Assays for Anxiolytic Activity
Standard behavioral tests in rodents are used to evaluate the anxiolytic-like effects of this compound.
Objective: To determine if this compound reduces anxiety-like behaviors.
Commonly Used Tests:
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.
-
Procedure: A plus-shaped maze with two open and two closed arms is elevated above the floor. A rodent is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
-
Measurement: The time spent in and the number of entries into the open arms are recorded. Anxiolytic compounds are expected to increase these parameters.
-
-
Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
-
Procedure: A box is divided into a large, brightly illuminated compartment and a small, dark compartment. A rodent is placed in the light compartment and its movement between the two compartments is recorded.
-
Measurement: The time spent in the light compartment and the number of transitions between compartments are measured. Anxiolytic drugs typically increase the time spent in the light compartment.
-
-
Marble-Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior.
-
Procedure: Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried within a specific time is counted.
-
Measurement: Anxiolytic compounds tend to reduce the number of marbles buried.
-
General Protocol for Behavioral Assays:
-
Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test, based on its pharmacokinetic profile.
-
Behavioral Testing: Conduct the behavioral test as described above.
-
Data Analysis: Analyze the behavioral parameters using appropriate statistical tests (e.g., ANOVA, t-test) to compare the drug-treated group with the vehicle control group.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats and monkeys have been conducted for compounds structurally related to this compound. These studies are crucial for determining dose-response relationships and understanding the metabolic fate of the compound. While specific data for this compound is not publicly available in detail, related compounds have shown good oral bioavailability. Initial development of the imidazopyrimidine series, to which this compound belongs, encountered issues with poor pharmacokinetics in dogs, which were subsequently resolved. Metabolic pathways for similar compounds involve oxidation and glucuronidation.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation on Ser-359 of the α2 subunit in GABA type A receptors down-regulates their density at inhibitory synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
MRK-898: A Technical Guide to its Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It has been investigated for its potential as a non-sedating anxiolytic agent. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its mechanism of action, preclinical data, and its applications as a research tool in neuroscience. While specific quantitative data from in vivo efficacy studies and clinical trials are not extensively available in the public domain, this guide synthesizes the existing information to provide a valuable resource for researchers in the field.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound exerts its effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] By enhancing GABAergic neurotransmission, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability.[1][3]
The therapeutic rationale for developing this compound as a non-sedating anxiolytic stems from its selectivity for different GABA-A receptor alpha subunits. It is hypothesized that the anxiolytic effects of benzodiazepines are primarily mediated by the α2 and α3 subunits, while the sedative and ataxic effects are linked to the α1 subunit.[4] this compound was developed as a development candidate with the aim of selectively targeting the α2 and α3 subunits to achieve anxiolysis without the sedative side effects associated with non-selective benzodiazepines.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.
Quantitative Data
Available quantitative data for this compound primarily consists of its in vitro binding affinities for various GABA-A receptor alpha subunits.
| Receptor Subunit | Binding Affinity (Ki) | Reference |
| α1 | 1.2 nM | |
| α2 | 1.0 nM | |
| α3 | 0.73 nM | |
| α5 | 0.50 nM |
Note: Lower Ki values indicate higher binding affinity. While this compound shows high affinity for multiple alpha subunits, its functional selectivity as a positive allosteric modulator is intended to be greater for the α2 and α3 subunits, which are associated with anxiolytic effects.
Specific in vivo dose-response data for anxiolytic activity and pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) for this compound are not publicly available.
Experimental Protocols
This compound's anxiolytic potential can be evaluated using standard preclinical models of anxiety. The following are detailed protocols for two of the most common assays.
Elevated Plus-Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the test.
-
Test: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: The session is recorded by a video camera, and the following parameters are measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Fear-Potentiated Startle (FPS)
The FPS test is a model of conditioned fear in which the startle reflex to a loud acoustic stimulus is enhanced in the presence of a cue previously paired with an aversive stimulus (e.g., a mild footshock).
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a grid floor for footshock delivery.
Procedure:
-
Habituation: Animals are habituated to the startle chambers.
-
Conditioning: On the conditioning day, animals are presented with a neutral stimulus (e.g., light) that co-terminates with a mild footshock. This is repeated several times.
-
Testing: On the test day, after drug administration (this compound or vehicle), animals are presented with acoustic startle stimuli alone (noise-alone trials) or in the presence of the conditioned stimulus (light-noise trials).
-
Data Collection: The amplitude of the startle response is measured in both trial types.
-
Analysis: Fear potentiation is calculated as the difference in startle amplitude between light-noise and noise-alone trials. A reduction in this difference indicates an anxiolytic effect.
Research Applications in Neuroscience
As a selective GABA-A receptor modulator, this compound is a valuable tool for dissecting the roles of different GABA-A receptor subtypes in various neurophysiological and pathological processes. Its primary application in neuroscience research is to probe the function of α2 and α3 subunit-containing GABA-A receptors in anxiety and related disorders.
Potential Research Areas:
-
Investigating the neural circuits of anxiety: By administering this compound and observing its effects on neuronal activity in specific brain regions (e.g., amygdala, prefrontal cortex, hippocampus) during anxiety-provoking tasks, researchers can map the circuits modulated by α2/α3-containing GABA-A receptors.
-
Studying the neurobiology of anxiolytic drug action: this compound can be used as a reference compound to understand the mechanisms underlying the anxiolytic effects of drugs targeting the GABAergic system.
-
Exploring the role of GABA-A receptor subtypes in other CNS disorders: Given the widespread distribution of GABA-A receptors, this compound could be used to investigate the involvement of α2 and α3 subunits in other conditions such as epilepsy, depression, and substance use disorders.
Conclusion
This compound represents a significant effort in the development of subtype-selective GABA-A receptor modulators for the treatment of anxiety disorders. While comprehensive in vivo efficacy and clinical data are not widely available, its well-defined mechanism of action and binding profile make it a valuable tool for neuroscience research. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and similar compounds. Further research with this and other selective modulators will continue to enhance our understanding of the complex role of the GABAergic system in brain function and disease.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Anxiolysis Without Sedation: A Technical Guide to the Therapeutic Potential of MRK-898
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-898 is a novel, orally active modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in central nervous system inhibition. This technical guide delves into the preclinical data supporting this compound as a potential therapeutic agent for anxiety disorders, with a primary focus on its unique non-sedating profile. By selectively targeting specific GABA-A receptor subunits, this compound aims to dissociate the anxiolytic effects from the sedative properties that limit the utility of current benzodiazepines. This document provides a comprehensive overview of its binding affinity, hypothesized mechanism of action, and the experimental framework for its evaluation, offering a valuable resource for researchers in the field of neuroscience and drug discovery.
Core Therapeutic Target: The GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. The receptor's diverse subunit composition (α, β, γ) gives rise to a variety of receptor subtypes with distinct pharmacological properties and physiological roles.
It is now well-established that the sedative effects of classical benzodiazepines are primarily mediated through the α1 subunit of the GABA-A receptor, whereas the anxiolytic effects are largely attributed to modulation of the α2 and α3 subunits.[1][2] This understanding has paved the way for the development of subtype-selective modulators like this compound, which aim to achieve a safer and more tolerable treatment for anxiety.
This compound: A Subtype-Selective Approach
This compound was developed as a development candidate with the goal of creating a non-sedating anxiolytic by selectively modulating the α2 and α3 subunits of the GABA-A receptor.[1][2] This targeted approach is designed to harness the therapeutic benefits of GABA-A receptor modulation while minimizing the dose-limiting side effect of sedation.
Binding Affinity Profile
This compound demonstrates high affinity for multiple GABA-A receptor α subunits, as determined by radioligand binding assays. The reported inhibitory constant (Ki) values indicate potent interaction with the target receptors.
| GABA-A Receptor Subunit | Ki (nM) |
| α1 | 1.2[3] |
| α2 | 1.0 |
| α3 | 0.73 |
| α5 | 0.50 |
Table 1: Binding Affinity of this compound for Human GABA-A Receptor α Subunits.
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, a site distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. The therapeutic hypothesis for this compound is that by having a greater functional efficacy at α2/α3-containing receptors compared to α1-containing receptors, it can produce anxiolysis at doses that do not cause significant sedation.
Experimental Protocols for Preclinical Evaluation
The following sections outline the standard experimental procedures used to characterize the anxiolytic and sedative potential of compounds like this compound.
In Vitro Functional Efficacy: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay is crucial for determining the functional activity of this compound at specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard buffer.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
GABA is applied at a concentration that elicits a submaximal response (EC20).
-
This compound is co-applied with GABA at various concentrations to determine its modulatory effect.
-
The potentiation of the GABA-induced current is measured.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation) for this compound at each receptor subtype.
In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes.
-
This compound or vehicle is administered orally at various doses.
-
After a predetermined pretreatment time, the animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
Behavior is recorded by an overhead video camera.
-
-
Data Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters indicates an anxiolytic effect.
In Vivo Anxiolytic Activity: Fear-Potentiated Startle (FPS)
The FPS test is a model of conditioned fear and is sensitive to anxiolytic drugs.
Methodology:
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., light) paired with an aversive unconditioned stimulus (e.g., footshock).
-
Animals: Male rats are typically used.
-
Procedure:
-
Training Day: Animals are placed in the chamber and presented with multiple pairings of the conditioned stimulus (CS; light) and the unconditioned stimulus (US; footshock).
-
Testing Day: this compound or vehicle is administered. Animals are placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the CS.
-
-
Data Analysis: The primary measure is the startle amplitude. Anxiolytic compounds are expected to reduce the potentiation of the startle response that occurs in the presence of the fear-conditioned stimulus.
Assessment of Sedative Effects: Locomotor Activity
This test measures spontaneous motor activity and is used to assess the sedative properties of a compound.
Methodology:
-
Apparatus: An open field arena equipped with infrared beams to automatically track movement.
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are habituated to the testing room.
-
This compound or vehicle is administered.
-
Animals are placed in the center of the open field.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a set period (e.g., 60 minutes).
-
-
Data Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group is indicative of sedation.
Conclusion and Future Directions
This compound represents a promising approach to the treatment of anxiety disorders by selectively targeting GABA-A receptor subtypes to achieve anxiolysis with a reduced risk of sedation. The preclinical data on its binding affinity, coupled with the established roles of the α2 and α3 subunits in anxiety, provide a strong rationale for its further development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's therapeutic potential. Future research should focus on obtaining detailed functional efficacy data at the specific receptor subtypes and on conducting well-controlled preclinical behavioral studies to establish a clear therapeutic window for its anxiolytic effects, free from sedation. Such data will be critical in advancing this compound towards clinical evaluation as a novel, safer anxiolytic agent.
References
MRK-898: A Technical Guide for Researchers Studying Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, small molecule modulator of the γ-aminobutyric acid type A (GABA-A) receptor, developed as a potential non-sedating anxiolytic. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound and its class of compounds, including their mechanism of action, and relevant experimental protocols for studying their effects on anxiety. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages information on closely related compounds and established methodologies in the field to provide a robust framework for researchers.
Core Concepts: The Rationale for α2/α3-Selective GABA-A Receptor Modulators
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. For decades, benzodiazepines have been a cornerstone of treatment, exerting their anxiolytic effects by enhancing the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABA-A receptors. However, their clinical utility is often limited by side effects such as sedation, cognitive impairment, and the potential for dependence.
GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ). The α subunit isoforms (α1, α2, α3, and α5) are particularly important as they determine the pharmacological properties of benzodiazepine-like compounds. Research has elucidated the distinct roles of these subunits:
-
α1 subunit: Primarily mediates the sedative effects of benzodiazepines.
-
α2 and α3 subunits: Largely responsible for the anxiolytic and muscle-relaxant properties.[1][2]
-
α5 subunit: Implicated in cognitive processes.
This understanding has driven the development of a new generation of GABA-A receptor modulators with selectivity for the α2 and α3 subunits. The goal is to develop compounds that retain the anxiolytic efficacy of benzodiazepines while minimizing the sedative effects associated with α1 subunit modulation. This compound was identified as a development candidate within this therapeutic strategy.[1]
This compound: A Profile
This compound is an imidazopyrimidine derivative that acts as a positive allosteric modulator of GABA-A receptors. Its primary characteristic is its high affinity for multiple α subunits, with a profile that suggests a functional selectivity for the α2 and α3 subtypes, which are associated with anxiolysis.
In Vitro Binding Affinity
The binding affinity of this compound for different human GABA-A receptor α subunits has been determined and is summarized in the table below.
| Receptor Subunit | Binding Affinity (Ki) in nM |
| α1 | 1.2[2] |
| α2 | 1.0[2] |
| α3 | 0.73 |
| α5 | 0.50 |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathway and Mechanism of Action
This compound, like other benzodiazepine-site modulators, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site (the benzodiazepine site) located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition and the subsequent anxiolytic effect. The selectivity of this compound for α2/α3-containing receptors is intended to localize this inhibitory effect to brain circuits involved in anxiety, while sparing those involved in sedation.
Preclinical Evaluation of Anxiolytic Activity: Experimental Protocols
While specific in vivo data for this compound is not publicly available, this section outlines the standard preclinical models used to assess the anxiolytic potential of compounds like this compound.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay for rodents that assesses anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Animals (typically rats or mice) are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Light-Dark Box Test
This test is based on the conflict between the natural aversion of rodents to brightly lit areas and their exploratory drive in a novel environment.
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
An animal is placed in the light compartment and allowed to move freely between the two compartments for a specified time (e.g., 10 minutes).
-
Behavior is recorded, and the following parameters are analyzed:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Fear Conditioning
This model assesses learned fear and is relevant to anxiety disorders such as post-traumatic stress disorder (PTSD).
Methodology:
-
Apparatus: A conditioning chamber where an animal can be exposed to a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Procedure:
-
Acquisition Phase: The animal is placed in the chamber, and the CS is paired with the US.
-
Extinction/Retrieval Phase: On a subsequent day, the animal is re-exposed to the CS in the absence of the US.
-
Measurement: The primary behavioral measure is "freezing," a species-typical fear response.
-
-
Interpretation: Anxiolytic compounds can be tested for their ability to reduce the freezing response during the extinction/retrieval phase, indicating a reduction in conditioned fear.
Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not publicly available, a key objective in its development program was to achieve good oral bioavailability. For related imidazopyrimidine compounds, good oral bioavailability has been reported in both rat and dog models. A thorough pharmacokinetic evaluation of a compound like this compound would typically include:
-
Absorption: Determining the rate and extent of absorption after oral administration.
-
Distribution: Assessing the ability of the compound to cross the blood-brain barrier and reach its target receptors in the central nervous system.
-
Metabolism: Identifying the metabolic pathways and potential for drug-drug interactions.
-
Excretion: Characterizing the routes of elimination from the body.
Conclusion
This compound represents a targeted approach to the development of novel anxiolytics, aiming to dissociate the therapeutic benefits from the undesirable sedative effects of traditional benzodiazepines. By selectively modulating the α2 and α3 subunits of the GABA-A receptor, this compound and similar compounds hold the promise of a safer and more tolerable treatment for anxiety disorders. Although detailed preclinical data for this compound remain proprietary, the established methodologies and the well-understood mechanism of action for this class of compounds provide a solid foundation for further research and development in this area. Future studies are needed to fully characterize the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
References
The Role of GABA(A) Receptor Alpha Subunits in Anxiety: A Technical Guide
This guide provides an in-depth exploration of the distinct roles of γ-aminobutyric acid type A (GABA(A)) receptor alpha (α) subunits in the pathophysiology and pharmacological treatment of anxiety. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data for comparative analysis, details essential experimental protocols, and visualizes complex relationships to facilitate a comprehensive understanding of this critical area in neuroscience.
Introduction to GABA(A) Receptors and Anxiety
The GABA(A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the most common isoform in the mammalian brain being composed of two α, two β, and one γ subunit.[2] GABA, the principal inhibitory neurotransmitter, binds at the interface between the α and β subunits, triggering the opening of a central chloride (Cl⁻) channel, which leads to neuronal hyperpolarization and reduced excitability.[3]
For decades, benzodiazepines (BZDs) have been a cornerstone of anxiolytic therapy. They do not activate the receptor directly but act as positive allosteric modulators (PAMs), binding to a distinct site at the α and γ subunit interface to enhance the effect of GABA.[3][4] This potentiation of GABAergic inhibition produces the anxiolytic, sedative, anticonvulsant, and myorelaxant effects of these drugs. However, the clinical utility of classical benzodiazepines is hampered by side effects such as sedation, amnesia, and dependence liability.
Research has revealed that the diverse pharmacological effects of benzodiazepines are not monolithic but are mediated by different GABA(A) receptor subtypes, defined by their specific α subunit composition (α1, α2, α3, and α5). This discovery has propelled the development of subtype-selective modulators aimed at isolating the therapeutic anxiolytic effects from the undesirable side effects.
Functional Differentiation of Alpha Subunits
Genetic and pharmacological studies using transgenic mice and subtype-selective compounds have been instrumental in dissecting the specific contributions of each α subunit to the behavioral effects of benzodiazepine site ligands.
α1 Subunit: The Mediator of Sedation
The α1 subunit is the most abundant, constituting approximately 60% of all GABA(A) receptors in the brain. It is densely expressed in the cortex, thalamus, and cerebellum. A large body of evidence unequivocally links the α1 subtype to the sedative and, to some extent, the amnestic and anticonvulsant effects of benzodiazepines.
α2 and α3 Subunits: The Primary Targets for Anxiolysis
The anxiolytic effects of benzodiazepines are predominantly mediated by GABA(A) receptors containing α2 and α3 subunits. These subunits are highly expressed in limbic system structures, such as the amygdala and hippocampus, which are critically involved in processing fear and anxiety.
-
α2 Subunit: Studies with α2(H101R) point-mutated mice showed a complete loss of the anxiolytic-like effects of diazepam in behavioral tests like the elevated plus-maze and light-dark box. This provides strong evidence for the indispensable role of the α2 subtype in mediating anxiety reduction. The amygdala, a key hub for fear processing, is particularly rich in α2-containing GABA(A) receptors.
-
α3 Subunit: While the role of the α2 subunit is well-established, evidence also points to a significant contribution from the α3 subtype. The development of α3-selective agonists, such as TP003, has shown that direct potentiation of α3-containing receptors is sufficient to produce robust anxiolytic-like effects in both rodents and primates. Furthermore, non-selective benzodiazepines retain their anxiolytic efficacy in α2(H101R) mice, suggesting that other subunits, likely α3, can compensate and mediate the anxiolytic response.
Therefore, it is now widely accepted that compounds that act as agonists at α2 and/or α3 subtypes, while having low efficacy at the α1 subtype, are desired candidates for developing non-sedating anxiolytics.
α5 Subunit: A Role in Cognition and Memory
The α5 subunit has a more restricted distribution, being highly concentrated in the hippocampus, a brain region essential for learning and memory. These receptors, which are often located extrasynaptically, are thought to mediate tonic (persistent) inhibition and play a crucial role in cognitive processes.
Pharmacological modulation of the α5 subtype has primarily been linked to changes in learning and memory rather than anxiety. Inverse agonists selective for α5-containing receptors (e.g., α5IA) have been shown to enhance cognitive performance in rodents without producing anxiogenic or convulsant effects. However, some recent studies suggest that α5-containing receptors in specific neuronal populations, such as within the central amygdala, may also play a role in regulating anxiety behaviors. Long-term reduction in α5 GABA(A) receptor levels has been associated with conditions that include increased anxiety.
Quantitative Data on Subtype-Selective Ligands
The development of subtype-selective ligands has been crucial for elucidating the roles of different alpha subunits. The following tables summarize the binding affinities and functional efficacies of key compounds, as well as their effects in a standard animal model of anxiety.
Table 1: Binding Affinity (Ki) and Efficacy of Select GABA(A) Receptor Modulators
| Compound | Type | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α1 Efficacy | α2/α3/α5 Efficacy | Primary Effect |
| Diazepam | Non-selective Agonist | ~10-20 | ~10-20 | ~10-20 | ~10-20 | Full Agonist | Full Agonist | Anxiolytic, Sedative |
| Zolpidem | α1-selective Agonist | ~20-60 | ~300-500 | ~400-600 | >500 | Full Agonist | Low/No Efficacy | Sedative/Hypnotic |
| L-838,417 | α1-antagonist / α2,3,5-partial agonist | ~0.8 | ~0.7 | ~0.7 | ~2.3 | Antagonist | Partial Agonist | Anxiolytic (non-sedating) |
| TP003 | α3-selective Agonist | >100 | ~15-20 | ~1.5-2.5 | ~30-40 | No Efficacy | Full Agonist (α3) | Anxiolytic (non-sedating) |
| α5IA | α5-selective Inverse Agonist | >1000 | >1000 | >1000 | ~1-3 | N/A | Inverse Agonist (α5) | Cognition Enhancing |
Note: Ki and efficacy values are approximate and compiled from various sources for comparative purposes. Efficacy is relative to a full agonist like diazepam.
Table 2: Behavioral Effects of Subtype-Selective Ligands in the Elevated Plus Maze (EPM)
| Compound | Animal Model | Dose Range | Effect on Time in Open Arms | Interpretation | Reference Studies |
| Diazepam | Wild-type Mice/Rats | 0.5 - 2.0 mg/kg | Significant Increase | Anxiolytic | |
| L-838,417 | Wild-type Mice | 1 - 10 mg/kg | Significant Increase | Anxiolytic | |
| TP003 | Wild-type Rats | 1 - 3 mg/kg | Significant Increase | Anxiolytic | |
| Zolpidem | Wild-type Mice | 0.5 - 5.0 mg/kg | No significant change / Decrease at high doses | Not anxiolytic; sedative | |
| α5IA | Wild-type Mice | 1 - 10 mg/kg | No significant change | Not anxiolytic/anxiogenic |
Key Experimental Protocols
The following sections detail standardized protocols for widely used behavioral and electrophysiological assays in the study of anxiety and GABA(A) receptor function.
Protocol: The Elevated Plus Maze (EPM) Test
The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the propensity of the animals to explore the open arms.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms).
-
Two opposite arms are open (open arms).
-
The maze is typically made of a non-reflective material and placed in a dimly lit room.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test. Pre-handling for several days prior to testing is recommended.
-
Drug Administration: Administer the test compound at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Placement: Place the mouse or rat in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.
-
Recording: An overhead camera connected to a video-tracking system records the animal's movements.
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a similar solution between trials to eliminate olfactory cues.
Data Analysis:
-
Primary Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100.
-
-
Interpretation: An increase in either of these measures is indicative of an anxiolytic effect.
-
Locomotor Activity: Total number of arm entries is used as a measure of general activity to rule out confounding effects of sedation or hyperactivity.
Protocol: Pavlovian Fear Conditioning
Fear conditioning is a behavioral paradigm used to study fear learning and memory, processes that are dysregulated in anxiety disorders.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US), a speaker for an auditory cue (conditioned stimulus, CS), and a video camera.
-
A separate, distinct chamber (different context, odor, and lighting) for cued fear testing.
Procedure:
-
Day 1: Conditioning:
-
Place the animal in the conditioning chamber and allow a 2-4 minute acclimation period.
-
Present the CS (e.g., a 20-30 second tone).
-
The CS co-terminates with a mild footshock US (e.g., 0.4-0.7 mA for 1-2 seconds).
-
Repeat this CS-US pairing several times, separated by an inter-trial interval.
-
-
Day 2: Contextual Fear Test:
-
Place the animal back into the original conditioning chamber (the "context").
-
Record behavior for 5-8 minutes without presenting the CS or US.
-
Measure "freezing" behavior (complete immobility except for respiration) as an index of fear memory for the context.
-
-
Day 3: Cued Fear Test:
-
Place the animal in a novel context to which it has not been previously exposed.
-
After a baseline period, present the auditory CS multiple times without the US.
-
Measure freezing behavior specifically during the CS presentations as an index of fear memory for the cue.
-
Data Analysis:
-
Primary Measure: Percentage of time spent freezing during the context test and during the CS presentation in the cued test.
-
Interpretation: Anxiolytic drugs administered before testing are expected to reduce the percentage of freezing time.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through GABA(A) receptors in individual neurons, providing precise data on receptor function and pharmacology. It is typically performed on neurons in brain slices or in cultured cells expressing specific receptor subtypes.
Procedure Outline:
-
Preparation: Prepare acute brain slices containing the region of interest (e.g., amygdala, hippocampus) or culture cells expressing known GABA(A) receptor subunit combinations.
-
Recording Setup: Place the preparation on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to the surface of a neuron. Apply gentle suction to form a high-resistance "gigaseal" with the cell membrane.
-
Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior. This allows control of the membrane potential (voltage-clamp) and measurement of resulting currents.
-
GABA Application: Apply GABA (at a sub-maximal concentration, e.g., EC₁₀-EC₂₀) to the neuron to evoke an inward Cl⁻ current (under typical recording conditions).
-
Modulator Application: Co-apply the test compound (e.g., a benzodiazepine) with GABA.
-
Data Acquisition: Record the GABA-evoked currents before, during, and after application of the test compound.
Data Analysis:
-
Primary Measure: The percentage potentiation of the GABA-evoked current by the modulator.
-
Dose-Response: Perform recordings with multiple concentrations of the modulator to generate a dose-response curve and calculate the EC₅₀ (concentration for half-maximal effect).
-
Interpretation: This method provides a direct measure of a compound's efficacy and potency at a specific GABA(A) receptor population.
Conclusion and Future Directions
The dissection of GABA(A) receptor function has profoundly advanced our understanding of the neurobiological basis of anxiety and paved the way for rational drug design. The evidence is compelling:
-
α1 subunits are the primary mediators of sedation.
-
α2 and α3 subunits are the primary mediators of anxiolysis.
-
α5 subunits are primarily involved in cognition.
This functional segregation provides a clear rationale for developing α2/α3-selective positive allosteric modulators as novel, non-sedating anxiolytics. Several such compounds have been advanced into clinical trials, and while challenges remain, the approach holds significant promise.
Future research will continue to refine our understanding of the precise roles of these subunits within specific neural circuits. The investigation of α3 and α5 subtypes in anxiety, the potential for developing compounds with tailored efficacy profiles (i.e., partial vs. full agonists), and the exploration of novel allosteric binding sites on the receptor will be critical areas of focus. Ultimately, a deeper knowledge of the GABA(A) receptor system will enable the development of more effective and safer treatments for the millions of individuals affected by anxiety disorders.
References
- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiety, the GABAA receptor subunit isoforms, and benzodiazepines [stenmorten.com]
- 3. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MRK-898
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, potent, and selective positive allosteric modulator of the GABA(A) receptor, with high affinity for subtypes containing α1, α2, α3, and α5 subunits.[1] Developed as a potential non-sedating anxiolytic, its mechanism of action is attributed to the selective modulation of GABA(A) receptors containing α2 and/or α3 subunits, which are associated with anxiolytic effects, while having a lesser impact on the α1 subunit linked to sedation.[1][2] These application notes provide a detailed experimental protocol for the in vivo evaluation of this compound, based on its known pharmacological profile and general preclinical study guidelines.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| GABA(A) Receptor Subunit | Ki (nM) | Associated Effect |
| α1 | 1.2 | Sedation[1] |
| α2 | 1.0 | Anxiolytic[1] |
| α3 | 0.73 | Anxiolytic |
| α5 | 0.50 | - |
Table 2: Recommended In Vivo Formulation of this compound
| Component | Percentage | Concentration | Notes |
| This compound | - | Up to 2.5 mg/mL | - |
| DMSO | 10% | - | Initial dissolution |
| Corn Oil | 90% | - | Vehicle |
| Preparation Note: To prepare a 2.5 mg/mL solution, dissolve this compound in DMSO first and then add the corn oil. The solution may require sonication to become clear. It is recommended to prepare the working solution fresh on the day of use. |
Signaling Pathway
This compound acts as a positive allosteric modulator of GABA(A) receptors. It binds to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus producing an inhibitory, anxiolytic effect.
References
MRK-898: Application Notes and Protocols for Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is a potent and selective positive allosteric modulator of the GABA(A) receptor, with high affinity for subtypes containing α1, α2, α3, and α5 subunits.[1] Developed by Merck Sharp & Dohme, this compound belongs to the imidazopyrimidine class of compounds and was investigated as a potential non-sedating anxiolytic.[2][3] The therapeutic rationale for its development was to separate the anxiolytic effects, believed to be mediated by the α2 and α3 subunits of the GABA(A) receptor, from the sedative effects, which are primarily associated with the α1 subunit.[1][2]
These application notes provide an overview of the preclinical evaluation of compounds like this compound in common rodent behavioral models of anxiety. While specific dosage data for this compound is not extensively available in public literature, this document outlines the general experimental protocols and provides data for a closely related and well-documented compound, MRK-409, to serve as a practical reference for study design.
Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA(A) receptor. This mechanism enhances the effect of the endogenous neurotransmitter GABA, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This neuronal inhibition is the basis for the anxiolytic and sedative effects of benzodiazepines and related compounds. The development of subtype-selective modulators like this compound aimed to achieve a more targeted therapeutic effect with fewer side effects.
Data Presentation: Dosage of a Related Compound (MRK-409)
Due to the limited availability of public data on this compound, the following table summarizes the effective dosages of a closely related α2/α3-subtype selective GABA(A) receptor modulator, MRK-409, in various rodent and primate behavioral models. This information can be used as a starting point for designing studies with similar compounds.
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Elevated Plus Maze | Rat | Oral (p.o.) | 1 - 10 | Anxiolytic-like effects |
| Fear-Potentiated Startle | Rat | Oral (p.o.) | 3 - 10 | Reduction of conditioned fear |
| Conditioned Suppression of Drinking | Rat | Oral (p.o.) | 3 - 10 | Anti-conflict/anxiolytic-like effects |
| Squirrel Monkey Conflict Test | Squirrel Monkey | Oral (p.o.) | 0.3 - 3 | Anti-conflict/anxiolytic-like effects |
Experimental Protocols
Below are detailed methodologies for key behavioral assays used to evaluate the anxiolytic properties of compounds like this compound.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are enclosed by high walls (closed arms).
-
The other two arms are open (open arms).
-
The maze is typically made of a non-reflective material.
Procedure:
-
Administer this compound or vehicle to the animal at a predetermined time before testing (e.g., 30-60 minutes for oral administration).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Administer this compound or vehicle to the animal.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set period, typically 5-10 minutes.
-
Record the session and analyze for:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments.
Fear-Potentiated Startle (FPS)
The FPS paradigm is a model of conditioned fear. An exaggerated startle response to an auditory stimulus is elicited in the presence of a cue that has been previously paired with an aversive stimulus (e.g., a mild footshock).
Apparatus:
-
A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).
-
A grid floor for delivering a mild footshock.
-
A sensor to measure the whole-body startle response.
Procedure:
-
Training Day:
-
Place the animal in the chamber.
-
Present a neutral cue (e.g., a light) followed by a mild, brief footshock.
-
Repeat this pairing several times.
-
-
Test Day:
-
Administer this compound or vehicle.
-
Place the animal back in the chamber.
-
Present a series of acoustic startle stimuli, both in the presence and absence of the conditioned cue (the light).
-
Measure the amplitude of the startle response in both conditions.
-
Interpretation: An anxiolytic compound is expected to reduce the potentiation of the startle response in the presence of the fear-conditioned cue.
Conclusion
This compound represents a targeted approach to the development of anxiolytics by selectively modulating GABA(A) receptor subtypes. While specific preclinical dosage data for this compound remains limited in the public domain, the information provided on the related compound MRK-409, along with the detailed experimental protocols for key rodent behavioral models, offers a valuable resource for researchers investigating novel anxiolytic agents. Careful dose-response studies are recommended to determine the optimal therapeutic window for any new compound in these established paradigms.
References
Application Notes and Protocols for Oral Administration of MRK-898 in Mice
For Research Use Only
Introduction
MRK-898 is an orally active, potent, and selective positive allosteric modulator of the GABA(A) receptor, showing high affinity for the α1, α2, α3, and α5 subunits.[1] As a positive allosteric modulator, this compound enhances the effect of GABA at the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This modulation of the major inhibitory neurotransmitter system in the central nervous system makes this compound a valuable tool for investigating anxiety, sedation, and other neurological processes.[2][3] These application notes provide detailed protocols for the preparation and oral administration of this compound in mice for preclinical research.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is crucial to maintain the integrity of the compound.
| Property | Value |
| Molecular Formula | C₂₀H₉F₅N₄ |
| Molecular Weight | 400.3 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage Conditions | Powder: -20°C (long-term), 4°C (short-term) |
| In solvent: -80°C (up to 6 months) |
Signaling Pathway of GABA(A) Receptor Modulation
This compound acts as a positive allosteric modulator of the GABA(A) receptor. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to a more pronounced inhibitory effect on neuronal transmission.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol details the preparation of a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% corn oil. This formulation is suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose volume. For example, for 10 mice at a dose volume of 0.2 mL per mouse, you will need at least 2 mL of the final solution. It is recommended to prepare a slight excess (e.g., 2.5 mL) to account for any loss during preparation and handling.
-
Prepare the Vehicle: In a sterile tube, prepare the 10% DMSO in corn oil vehicle. For 2.5 mL of vehicle, add 0.25 mL of DMSO to 2.25 mL of corn oil.
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 2.5 mg/mL solution in 2.5 mL, you will need 6.25 mg of this compound.
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (0.25 mL in this example) to the tube. Vortex thoroughly to dissolve the powder in DMSO.
-
Add Corn Oil: Gradually add the corn oil (2.25 mL in this example) to the DMSO-drug solution.
-
Ensure Homogeneity: Vortex the mixture vigorously for 1-2 minutes. Due to the different densities of DMSO and corn oil, phase separation can occur. To create a stable emulsion, sonicate the solution. A bath sonicator is recommended to avoid overheating. Sonicate until the solution is clear and homogenous.[1]
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to prepare fresh solutions. Always vortex and sonicate briefly before each use to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol describes the standard procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (20-22 gauge, 1-1.5 inch, with a ball-tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg body weight. For a 25g mouse, this would be 0.25 mL.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
-
Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth. The mouse should swallow as the needle reaches the back of the pharynx, allowing the needle to pass smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Withdrawal and Monitoring: Gently remove the gavage needle. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing, coughing, or lethargy.
Experimental Workflow
The following diagram illustrates the workflow from preparation to post-administration monitoring.
Recommended Dose-Finding Study
As specific oral dosages of this compound in mice are not yet widely published, a dose-finding study is recommended to determine the optimal dose for your specific experimental paradigm. Based on other GABA(A) receptor positive allosteric modulators, a starting range of 1-30 mg/kg can be considered.
| Group | Treatment | Dose (mg/kg) | Vehicle | Number of Animals |
| 1 | Vehicle Control | 0 | 10% DMSO / 90% Corn Oil | n=8-10 |
| 2 | This compound (Low Dose) | 1 | 10% DMSO / 90% Corn Oil | n=8-10 |
| 3 | This compound (Mid Dose) | 10 | 10% DMSO / 90% Corn Oil | n=8-10 |
| 4 | This compound (High Dose) | 30 | 10% DMSO / 90% Corn Oil | n=8-10 |
Researchers should monitor for both desired effects (e.g., anxiolysis in an elevated plus maze test) and potential side effects (e.g., sedation, motor impairment).
Troubleshooting
| Issue | Possible Cause | Solution |
| Phase separation of solution | Insufficient mixing of DMSO and corn oil. | Vortex vigorously and sonicate until a clear, homogenous solution is achieved. Prepare fresh solution if separation persists. |
| Resistance during gavage | Incorrect placement of the gavage needle (e.g., in the trachea). | Immediately withdraw the needle. Allow the animal to recover before attempting again. Ensure the head is properly aligned and the needle is advanced gently. |
| Regurgitation or coughing after dosing | Administration was too rapid, or the volume was too large. | Administer the solution slowly. Ensure the dose volume does not exceed 10 mL/kg. |
| Animal distress post-gavage | Esophageal injury or accidental administration into the lungs. | Monitor the animal closely. If distress is severe or persistent, consult with a veterinarian. Euthanasia may be necessary in cases of severe injury. |
References
Application Notes and Protocols: Solubility of MRK-898
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, potent, and selective positive allosteric modulator of the GABA(A) receptor, showing high affinity for subtypes containing α1, α2, α3, and α5 subunits.[1] It has been identified as a potential non-sedating anxiolytic.[2][3] Understanding the solubility of this compound in various solvents is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results. This document provides detailed information on the known solubility of this compound and protocols for determining its solubility in other solvents.
Data Presentation: Solubility of this compound
The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development. Below is a summary of the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and other commonly used laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 249.81 mM[1] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Ethanol | Data not available | - | Experimental determination is recommended. |
| Water | Data not available | - | Likely has low aqueous solubility, as suggested by formulations for in vivo use that employ co-solvents. |
| Phosphate-Buffered Saline (PBS) | Data not available | - | Experimental determination is recommended, particularly for biologically relevant assays. |
| Dimethylformamide (DMF) | Data not available | - | Experimental determination is recommended. |
Note: The molecular weight of this compound is 400.30 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 40.03 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Determining the Solubility of this compound in Other Solvents (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Ethanol, Water, PBS)
-
Orbital shaker or magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After the incubation period, allow the undissolved solid to settle by letting the vial stand undisturbed or by centrifugation.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method with a standard curve of known concentrations.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Mandatory Visualization
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the GABA(A) receptor. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GABA(A) receptor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for the shake-flask method of solubility determination.
References
Application Notes and Protocols for MRK-898 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is a potent and selective positive allosteric modulator of GABA-A receptors containing α2 and α3 subunits.[1] This selectivity profile suggests that this compound may exhibit anxiolytic properties without the sedative side effects commonly associated with non-selective benzodiazepines, which also target α1-containing GABA-A receptors.[1] The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[2][3] The test is based on the natural aversion of rodents to open and elevated spaces.[2] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze. This document provides a detailed protocol for evaluating the anxiolytic potential of this compound using the EPM test in mice.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of specific GABA-A receptors. Its mechanism of action is centered on enhancing the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).
Caption: Mechanism of action of this compound on GABA-A receptors.
Experimental Protocol: Elevated Plus Maze Test
This protocol is designed for assessing the anxiolytic effects of this compound in adult male mice.
3.1. Materials and Equipment
-
Test Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., 10% DMSO in saline).
-
Positive Control: Diazepam (1-2 mg/kg).
-
Animals: Adult male C57BL/6 mice (8-12 weeks old).
-
Elevated Plus Maze Apparatus:
-
Constructed from a non-reflective material (e.g., grey PVC).
-
Two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls).
-
A central platform (e.g., 5 cm x 5 cm).
-
Elevated 40-50 cm above the floor.
-
-
Testing Room: A sound-attenuated room with controlled lighting (e.g., dim illumination, 10-20 lux in the center of the maze).
-
Data Acquisition: A video camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze, EthoVision).
-
General Lab Equipment: Pipettes, tubes, syringes, needles for administration, cleaning solution (e.g., 70% ethanol), paper towels.
3.2. Experimental Procedure
-
Acclimation:
-
House mice in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Handle the mice for 2-3 minutes daily for 5 days prior to testing to reduce handling stress.
-
On the test day, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before the experiment begins.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound, vehicle, and diazepam on the day of the experiment.
-
Administer the assigned treatment (e.g., intraperitoneally, orally) at a pre-determined time before testing (e.g., 30 minutes for IP injection). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
-
Elevated Plus Maze Test:
-
Clean the maze thoroughly with 70% ethanol and dry it before placing each mouse.
-
Place a mouse gently onto the central platform of the maze, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
After the 5-minute session, carefully remove the mouse from the maze and return it to its home cage.
-
Clean the maze again before testing the next animal.
-
3.3. Data Collection and Analysis
The following parameters should be recorded by the tracking software:
-
Time spent in the open arms (s): An increase indicates anxiolytic-like effects.
-
Number of entries into the open arms: An increase suggests reduced anxiety.
-
Time spent in the closed arms (s): A decrease may indicate an anxiolytic effect.
-
Number of entries into the closed arms: Used as a measure of general locomotor activity.
-
Total distance traveled (cm): To assess for potential sedative or hyper-locomotor effects of the compound.
Statistical Analysis:
-
Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound treated groups to the vehicle control group.
-
The significance level is typically set at p < 0.05.
Experimental Workflow
References
Application Notes and Protocols for MRK-898 in the Light-Dark Box Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting functional selectivity for subtypes containing α2 and α3 subunits.[1][2][3] This selectivity profile suggests that this compound may possess anxiolytic properties with a reduced sedative potential compared to non-selective benzodiazepines, which also target α1-containing GABA-A receptors associated with sedation.[1] The light-dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior (anxiolysis) or anxiety-inducing effects (anxiogenesis) in rodents.[4] The test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments. This document provides detailed application notes and protocols for evaluating the anxiolytic effects of this compound using the light-dark box test.
Mechanism of Action and Signaling Pathway
This compound positively modulates the function of GABA-A receptors containing α2 and α3 subunits. GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, increase the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This compound enhances the effect of GABA, thereby increasing inhibitory signaling in neuronal circuits where α2 and α3 subunit-containing receptors are expressed. These subunits are predominantly located in brain regions implicated in anxiety, such as the amygdala. The anxiolytic effect of this compound is attributed to the enhanced GABAergic inhibition within these anxiety-related neural circuits.
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Data Presentation
While specific data for this compound in the light-dark box test is not publicly available, the following table represents hypothetical data based on the expected anxiolytic effects of an α2/α3-selective GABA-A receptor modulator. The data illustrates a dose-dependent increase in the time spent in the light compartment and the number of transitions between the two compartments, which are key indicators of an anxiolytic effect.
| Treatment Group | Dose (mg/kg, p.o.) | Time in Light (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | 65 ± 5.2 | 8 ± 1.1 |
| This compound | 1 | 85 ± 6.1 | 12 ± 1.5 |
| This compound | 3 | 110 ± 8.5 | 18 ± 2.0 |
| This compound | 10 | 135 ± 10.3 | 25 ± 2.8 |
| Diazepam (Control) | 2 | 140 ± 9.8 | 26 ± 2.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Experimental Protocols
Experimental Workflow
Figure 2: General experimental workflow for the light-dark box test.
Detailed Methodology
1. Animals:
-
Adult male mice (e.g., C57BL/6J or BALB/c strain, 8-12 weeks old) are commonly used. The choice of strain can be important as baseline anxiety levels may differ.
-
Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
All experiments should be conducted during the light phase of the cycle.
2. Apparatus:
-
The light-dark box typically consists of a rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment (approximately two-thirds of the total area).
-
The compartments are connected by an opening at the floor level.
-
The light intensity in the light compartment should be approximately 400-600 lux, while the dark compartment should be dimly lit (e.g., <10 lux).
3. Drug Preparation and Administration:
-
This compound is orally active and can be suspended in a vehicle such as 0.5% methylcellulose or a solution containing DMSO, PEG300, and saline.
-
A range of doses (e.g., 1, 3, 10 mg/kg) should be tested to determine a dose-response relationship. A positive control, such as diazepam (e.g., 2 mg/kg, i.p.), and a vehicle control group should be included.
-
This compound should be administered orally (p.o.) via gavage 30-60 minutes prior to testing.
4. Experimental Procedure:
-
On the day of the experiment, mice should be brought to the testing room and allowed to acclimate for at least 30 minutes.
-
Following the pre-treatment interval after drug administration, each mouse is individually placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to freely explore the apparatus for a 10-minute session.
-
The session is recorded by a video camera mounted above the apparatus for subsequent analysis.
-
Between each trial, the apparatus should be thoroughly cleaned with 70% ethanol to remove any olfactory cues.
5. Data Analysis:
-
The following behavioral parameters are typically scored using automated video-tracking software or by a trained observer blinded to the treatment conditions:
-
Time spent in the light compartment: An increase in this parameter is indicative of an anxiolytic effect.
-
Number of transitions between the light and dark compartments: An increase in transitions suggests reduced anxiety and increased exploratory behavior.
-
Latency to first enter the dark compartment: A longer latency may indicate reduced anxiety.
-
Total distance traveled: This parameter is used to assess general locomotor activity and to rule out sedative or hyper-locomotor effects of the compound.
-
-
Data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the drug-treated groups with the vehicle control group.
Conclusion
The light-dark box test is a robust and reliable method for assessing the anxiolytic potential of novel compounds like this compound. As an α2/α3-subtype selective GABA-A receptor modulator, this compound is expected to increase the time spent in the light compartment and the number of transitions, without significantly affecting overall locomotor activity. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design and execute studies to evaluate the anxiolytic profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity [mdpi.com]
Application Notes and Protocols for MRK-898 in In Vitro Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits high affinity for multiple alpha subunits of the GABA-A receptor, which are key components of the brain's primary inhibitory neurotransmitter system.[1] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and therapeutic potential, particularly in the context of anxiety and other neurological disorders. These application notes provide detailed protocols for characterizing the modulatory effects of this compound on GABA-A receptor function using in vitro patch-clamp electrophysiology.
Mechanism of Action
This compound acts as a positive allosteric modulator of GABA-A receptors. Unlike direct agonists that bind to the GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex. This binding enhances the effect of GABA, typically by increasing the frequency or duration of chloride channel opening when GABA is bound.[2][3] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. The subtype selectivity of this compound for different α subunits suggests it may have a more targeted therapeutic effect with potentially fewer side effects compared to non-selective benzodiazepines.[1][4]
Data Presentation
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for various GABA-A receptor alpha subunits. This data is essential for designing experiments and interpreting results.
| Receptor Subunit | Binding Affinity (Ki) |
| α1 | 1.2 nM |
| α2 | 1.0 nM |
| α3 | 0.73 nM |
| α5 | 0.50 nM |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in Recombinant Cell Lines
This protocol describes the characterization of this compound's effect on GABA-evoked currents in a controlled environment using human embryonic kidney (HEK293) cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
Materials:
-
HEK293 cells expressing the desired GABA-A receptor subunits
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)
-
Borosilicate glass capillaries
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GABA stock solution (e.g., 1 M in water)
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Intracellular Solution (ICS): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH)
Procedure:
-
Cell Preparation: Plate the transfected or stable HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh ECS and ICS on the day of the experiment. Filter-sterilize both solutions. Prepare serial dilutions of this compound and GABA in ECS.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with ECS.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline current.
-
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a control current. Wash out the GABA until the current returns to baseline.
-
This compound Co-application: Pre-apply the desired concentration of this compound for 1-2 minutes, followed by the co-application of this compound and the same concentration of GABA.
-
Data Acquisition: Record the potentiation of the GABA-evoked current in the presence of this compound.
-
Concentration-Response: Repeat steps 5-7 with a range of this compound concentrations to generate a concentration-response curve.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation for each concentration of this compound. Fit the concentration-response data to a Hill equation to determine the EC₅₀ and maximal potentiation.
Protocol 2: Characterization of this compound Effects on Native GABA-A Receptors in Primary Neuronal Cultures
This protocol is designed to investigate the effects of this compound on native GABA-A receptors in a more physiologically relevant system, such as primary hippocampal or cortical neurons.
Materials:
-
Primary neuronal cultures (e.g., from embryonic E18 rat hippocampus or cortex)
-
Neurobasal medium and supplements
-
Patch-clamp rig and associated equipment
-
This compound and GABA stock solutions
-
Extracellular and Intracellular solutions (as in Protocol 1, with potential modifications for neuronal health)
Procedure:
-
Cell Culture: Prepare and maintain primary neuronal cultures according to standard laboratory protocols. Experiments are typically performed on mature neurons (e.g., DIV 14-21).
-
Recording Setup: The patch-clamp setup and initial recording steps are similar to Protocol 1.
-
Synaptic Blockers: To isolate GABA-A receptor currents, it is advisable to include antagonists for ionotropic glutamate receptors in the ECS (e.g., 10 µM CNQX and 50 µM D-AP5).
-
GABA Application: Use a fast perfusion system to apply GABA to the recorded neuron. This can be a brief pulse to mimic synaptic release or a longer application to assess tonic currents.
-
This compound Application: Apply this compound as described in Protocol 1 (pre-application followed by co-application with GABA).
-
Data Analysis: Analyze the effects of this compound on the amplitude, kinetics (rise and decay times), and desensitization of GABA-evoked currents.
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound binds to an allosteric site on the GABA-A receptor, enhancing GABA-mediated chloride influx.
Experimental Workflow for Electrophysiological Characterization
Caption: A stepwise workflow for characterizing this compound's effects on GABA-A receptors using patch-clamp.
Logical Relationship of this compound's Effects
Caption: The logical progression from this compound binding to its potential therapeutic outcome.
References
Application Notes and Protocols for Patch Clamp Recording with MRK-898
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, potent, and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits, with Ki values of 1.2 nM, 1.0 nM, 0.73 nM, and 0.50 nM, respectively.[1] Notably, this compound is being investigated as a non-sedating anxiolytic. This desired pharmacological profile is attributed to its selective modulation of α2 and/or α3-containing "anxiolytic" receptor subtypes over the α1-containing "sedative" subtypes.[1][2]
Patch clamp electrophysiology is the gold-standard method for characterizing the functional effects of compounds like this compound on ion channels.[3] This technique allows for the direct measurement of ion currents through GABA-A receptors in response to GABA and the modulatory effects of compounds like this compound. These application notes provide a detailed protocol for investigating the effects of this compound on GABA-A receptors using whole-cell patch clamp recordings.
Signaling Pathway of GABA-A Receptor Modulation
GABA-A receptors are pentameric ligand-gated ion channels that are permeable to chloride ions. Upon binding of GABA, the channel opens, leading to an influx of chloride and hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP). Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's function, typically by increasing the channel's open probability or conductance in the presence of GABA. This leads to a larger chloride current and a stronger inhibitory signal.
Caption: Signaling pathway of GABA-A receptor modulation by GABA and this compound.
Experimental Protocols
This protocol is designed for whole-cell voltage-clamp recordings from cultured neurons or HEK293 cells stably expressing specific GABA-A receptor subtypes.
Cell Culture and Preparation
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the desired human GABA-A receptor subtype (e.g., α2β3γ2) are recommended for studying subtype selectivity. Alternatively, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be used to study the effects on a mixed population of native receptors.
-
Culture Conditions: Culture cells on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine) to promote adhesion. Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Transfection (if applicable): For transient expression, transfect cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
| Solution/Reagent | Composition |
| External Solution (ACSF) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH. |
| Internal Solution | 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM ATP-Mg, 0.2 mM GTP-Na. pH adjusted to 7.2 with CsOH. |
| GABA Stock Solution | 100 mM GABA in deionized water. Store at -20°C. |
| This compound Stock Solution | 10 mM this compound in DMSO. Store at -20°C. |
Whole-Cell Patch Clamp Recording
A detailed workflow for a typical patch clamp experiment is illustrated below.
Caption: Experimental workflow for patch clamp recording with this compound application.
Detailed Steps:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Identification: Place the coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with external solution. Identify a healthy, isolated cell for recording.
-
Giga-seal Formation: Under positive pressure, approach the cell with the patch pipette. Upon contact, release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Baseline Recording: Apply a low concentration of GABA (e.g., EC10-EC20, which should be predetermined for the specific cell type and receptor subtype) for a short duration (e.g., 2-5 seconds) to elicit a baseline current. Repeat this application several times to ensure a stable response.
-
This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
Washout: After each application of this compound, wash the cell with the external solution for a sufficient period to allow for the dissociation of the compound and recovery of the baseline GABA response.
Data Presentation and Analysis
The primary effect of a positive allosteric modulator like this compound is the potentiation of the GABA-evoked current. The data should be quantified and presented in a clear, tabular format.
Quantifying the Effect of this compound
The potentiation of the GABA-evoked current by this compound can be calculated as follows:
Percent Potentiation = [((IGABA + this compound - Ibaseline) / (IGABA - Ibaseline)) - 1] x 100%
Where:
-
IGABA + this compound is the peak current amplitude in the presence of GABA and this compound.
-
IGABA is the peak current amplitude in the presence of GABA alone (baseline).
-
Ibaseline is the holding current before any drug application.
Example Data Table
| This compound Concentration (nM) | Peak Current (pA) | Percent Potentiation (%) |
| 0 (GABA alone) | 250 ± 25 | 0 |
| 0.1 | 375 ± 30 | 50 |
| 1 | 625 ± 50 | 150 |
| 10 | 1125 ± 90 | 350 |
| 100 | 1500 ± 120 | 500 |
| 1000 | 1550 ± 130 | 520 |
Data are presented as mean ± SEM.
Concentration-Response Analysis
Plot the percent potentiation as a function of the this compound concentration to generate a concentration-response curve. Fit the data with a sigmoidal dose-response equation to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Unstable Seal | Poor cell health; dirty pipette or solutions. | Use healthy, well-adhered cells; filter all solutions; use fresh pipettes. |
| No Response to GABA | Low receptor expression; incorrect solutions. | Use a cell line with known high receptor expression; verify the composition and pH of all solutions. |
| Run-down of Current | Intracellular factors washing out. | Use a perforated patch clamp configuration to preserve the intracellular milieu. |
| Slow Drug Application | Inefficient perfusion system. | Ensure the perfusion system allows for rapid solution exchange around the recorded cell. |
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound's effects on GABA-A receptors using patch clamp electrophysiology. By following these guidelines, researchers can obtain high-quality data to elucidate the modulatory properties of this compound and similar compounds, contributing to the development of novel therapeutics for neurological and psychiatric disorders.
References
Application Notes and Protocols for MRK-898 Administration in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for subtypes containing α2 and α3 subunits.[1][2][3] This selectivity profile suggests potential for anxiolytic effects with a reduced sedative-hypnotic side effect profile commonly associated with non-selective benzodiazepines, which also target α1-containing GABA-A receptors.[2][3] Brain slice preparations provide a valuable ex vivo model system to investigate the electrophysiological and neuropharmacological effects of compounds like this compound on intact neural circuits. These preparations maintain the local cellular architecture and synaptic connections, allowing for detailed analysis of drug action on neuronal excitability and synaptic transmission.
These application notes provide a comprehensive protocol for the preparation of acute brain slices and the subsequent administration and evaluation of this compound.
Data Presentation
Table 1: Hypothetical Electrophysiological Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs) in a Brain Slice Preparation
| Concentration of this compound | Mean IPSC Amplitude (pA) | Mean IPSC Frequency (Hz) | Decay Time Constant (τ) (ms) |
| Vehicle (Control) | 150.5 ± 10.2 | 5.2 ± 0.8 | 25.3 ± 2.1 |
| 1 nM | 165.8 ± 12.1 | 5.4 ± 0.9 | 28.1 ± 2.5 |
| 10 nM | 210.3 ± 15.5 | 5.1 ± 0.7 | 35.7 ± 3.0 |
| 100 nM | 285.1 ± 20.3 | 5.3 ± 0.8 | 48.9 ± 4.2 |
| 1 µM | 290.4 ± 22.6 | 5.2 ± 0.9 | 50.1 ± 4.5 |
*p < 0.05, **p < 0.01 compared to Vehicle (Control). Data are presented as mean ± SEM. This table presents hypothetical data for illustrative purposes.
Signaling Pathway
The binding of a positive allosteric modulator like this compound to the GABA-A receptor enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Animal: Adult mouse or rat
-
Solutions:
-
N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF) for slicing (see Table 2 for composition)
-
Standard aCSF for recording (see Table 2 for composition)
-
Sucrose-based aCSF (optional, for recovery)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Beakers and petri dishes
-
Oxygen (95% O2 / 5% CO2) tank and diffuser
-
Water bath
-
Incubation chamber
-
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF) Solutions
| Component | NMDG-aCSF (Slicing) | Standard aCSF (Recording) |
| NMDG | 92 mM | - |
| NaCl | - | 124 mM |
| KCl | 2.5 mM | 2.5 mM |
| NaH2PO4 | 1.25 mM | 1.25 mM |
| NaHCO3 | 25 mM | 26 mM |
| D-Glucose | 20 mM | 10 mM |
| MgSO4 | 2 mM | 1.3 mM |
| CaCl2 | 0.5 mM | 2.5 mM |
| Thiourea | 2 mM | - |
| Sodium Ascorbate | 5 mM | - |
| Sodium Pyruvate | 3 mM | - |
| pH | 7.3-7.4 (with HCl) | 7.3-7.4 |
| Osmolality | 300-310 mOsm/kg | 300-310 mOsm/kg |
Procedure:
-
Anesthesia and Perfusion:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG-aCSF to clear blood and rapidly cool the brain.
-
-
Brain Extraction:
-
Rapidly decapitate the animal and dissect the brain.
-
Immediately immerse the brain in ice-cold, oxygenated NMDG-aCSF.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
-
Submerge the brain in the vibratome buffer tray filled with ice-cold, oxygenated NMDG-aCSF.
-
Cut coronal or sagittal slices at a desired thickness (typically 250-400 µm).
-
-
Recovery:
-
Transfer the slices to an incubation chamber containing oxygenated NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Subsequently, transfer the slices to a holding chamber containing oxygenated standard aCSF at room temperature for at least 1 hour before recording.
-
Administration of this compound and Electrophysiological Recording
This protocol outlines the application of this compound to brain slices and subsequent electrophysiological recording.
Materials:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO). Store at -20°C.
-
Recording Setup:
-
Upright microscope with differential interference contrast (DIC) optics
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Micromanipulators
-
Perfusion system
-
Glass micropipettes (for patch-clamp electrodes)
-
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage.
-
Perfusion: Continuously perfuse the slice with oxygenated standard aCSF at a flow rate of 2-3 mL/min. The temperature of the recording chamber should be maintained at 30-32°C.
-
Cell Identification: Identify the target neurons in the brain region of interest using DIC optics.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity, such as spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
-
This compound Application:
-
Dilute the this compound stock solution into the standard aCSF to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
-
-
Data Acquisition: Record the neuronal activity in the presence of this compound.
-
Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the standard aCSF without this compound and record the activity during washout.
Experimental Workflow
Caption: Experimental workflow for this compound administration in brain slices.
References
Application Notes and Protocols for MRK-898 in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, with high affinity for subtypes containing α1, α2, α3, and α5 subunits.[1] GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, play a critical role in regulating neuronal excitability and synaptic plasticity.[2][3] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1] Two of the most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the role of GABA-A receptor modulation in synaptic plasticity.
Mechanism of Action
As a positive allosteric modulator, this compound enhances the effect of GABA at the GABA-A receptor without directly activating the receptor itself.[4] It binds to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion channel opening. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.
The subunit selectivity of this compound is crucial for its application in synaptic plasticity research. Notably, α5 subunit-containing GABA-A receptors (α5GABAARs) are highly expressed in the hippocampus, a brain region critical for learning and memory, and are known to play a significant role in setting the threshold for the induction of LTP. By modulating these and other GABA-A receptor subtypes, this compound can be used to probe the intricate relationship between inhibitory neurotransmission and the induction and maintenance of synaptic plasticity.
Data Presentation
The following tables are templates for organizing quantitative data from experiments investigating the effects of this compound on synaptic plasticity. The values presented are for illustrative purposes only.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Experimental Group | n | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |
| Control (Vehicle) | 12 | -0.5 ± 0.05 | 150 ± 8% |
| This compound (10 nM) | 12 | -0.5 ± 0.06 | 125 ± 7% |
| This compound (100 nM) | 12 | -0.49 ± 0.05 | 110 ± 6% |
| This compound (1 µM) | 12 | -0.51 ± 0.07 | 102 ± 5% |
Table 2: Effect of this compound on Paired-Pulse Facilitation (PPF)
| Experimental Group | n | Inter-stimulus Interval (ms) | PPF Ratio (P2/P1) |
| Control (Vehicle) | 10 | 50 | 1.8 ± 0.1 |
| This compound (100 nM) | 10 | 50 | 1.8 ± 0.12 |
| Control (Vehicle) | 10 | 100 | 1.5 ± 0.08 |
| This compound (100 nM) | 10 | 100 | 1.5 ± 0.09 |
Experimental Protocols
Protocol 1: Investigation of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This protocol details the methodology for examining the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in the hippocampus.
1. Materials and Reagents:
-
This compound
-
Adult male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, CaCl₂, MgSO₄, NaHCO₃, NaH₂PO₄, D-glucose
-
Sucrose-based cutting solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Microtome or vibratome
-
Submerged recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
2. Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 350-400 µm thick coronal or transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing aCSF saturated with carbogen gas.
-
Allow the slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
Apply this compound at the desired concentration to the perfusion bath and allow it to equilibrate for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of LTP between control (vehicle) and this compound treated slices.
Visualizations
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Caption: Experimental workflow for studying this compound's effect on LTP.
Caption: Logical relationship of this compound's mechanism and its effects.
References
- 1. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Effects of MRK-898 on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism that underlies learning and memory. The modulation of LTP is a key area of research in the development of cognitive enhancers and therapeutics for neurological disorders. MRK-898 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA(A)) receptor, with notable affinity for subtypes containing α1, α2, α3, and α5 subunits.[1] Given that GABAergic inhibition plays a critical role in regulating synaptic plasticity, investigating the effects of this compound on LTP is essential to understanding its potential impact on cognitive processes.
GABA(A) receptor-mediated inhibition is known to attenuate synaptic plasticity.[2] As a PAM, this compound is expected to enhance the effect of GABA, thereby increasing the threshold for LTP induction.[3] This document provides detailed application notes and protocols for characterizing the impact of this compound on LTP in in vitro hippocampal slices, a standard model for studying synaptic plasticity.
Quantitative Data Summary
The following tables present hypothetical data based on the expected effects of a GABA(A) receptor PAM on LTP. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Concentration of this compound (nM) | Fiber Volley Amplitude (% of Control) | fEPSP Slope (% of Control) |
| 0 (Control) | 100 ± 5 | 100 ± 7 |
| 1 | 98 ± 6 | 95 ± 8 |
| 10 | 99 ± 5 | 92 ± 6 |
| 100 | 101 ± 4 | 88 ± 9 |
| 1000 | 100 ± 6 | 85 ± 7 |
Table 2: Effect of this compound on the Induction of Long-Term Potentiation
| Treatment Group | fEPSP Slope (% of Baseline, 60 min post-HFS) |
| Control (Vehicle) | 155 ± 12 |
| This compound (1 nM) | 148 ± 10 |
| This compound (10 nM) | 135 ± 11 |
| This compound (100 nM) | 115 ± 9 |
| This compound (1000 nM) | 105 ± 8 |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the procedure for preparing acute hippocampal slices from rodents, a common ex vivo model for electrophysiological studies of synaptic plasticity.[4][5]
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampi and mount them on the vibratome stage.
-
Cut 300-400 µm thick transverse hippocampal slices in ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Solutions:
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-glucose.
Protocol 2: Extracellular Field Potential Recording of LTP
This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Carbogen gas
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and digitizer
-
Data acquisition software
-
This compound stock solution (in DMSO) and vehicle control
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply this compound or vehicle to the perfusion bath at the desired concentration and continue to record baseline activity for another 20-30 minutes to observe any effects on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
Analyze the data by measuring the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.
Visualizations
Signaling Pathway
Caption: this compound enhances GABA(A) receptor-mediated inhibition, reducing the likelihood of NMDA receptor activation and subsequent LTP induction.
Experimental Workflow
Caption: Workflow for investigating the effect of this compound on long-term potentiation in hippocampal slices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 5. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of MRK-898
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-898 is an orally active, positive allosteric modulator of the γ-aminobutyric acid type A (GABA(A)) receptor, exhibiting binding affinity for the α1, α2, α3, and α5 subunits.[1] Developed as a potential non-sedating anxiolytic, this compound is of significant interest for its therapeutic potential in anxiety disorders.[2][3] The anxiolytic effects of GABA(A) modulators are primarily mediated through the potentiation of GABAergic neurotransmission at α2 and α3-containing receptors, while sedative effects are associated with α1 subunit modulation.[2] In vivo microdialysis is a powerful technique to assess the pharmacokinetic and pharmacodynamic properties of novel compounds like this compound in the central nervous system of freely moving animals. This document provides a detailed protocol for conducting in vivo microdialysis studies to evaluate the effects of this compound on extracellular neurotransmitter levels in relevant brain regions.
Data Presentation
The following table summarizes representative hypothetical data from an in vivo microdialysis study investigating the effect of this compound on extracellular GABA and glutamate levels in the rat prefrontal cortex.
Disclaimer: The following data are illustrative and intended to represent potential findings from an in vivo microdialysis experiment with this compound. Actual experimental results may vary.
| Analyte | Treatment Group | Basal Level (nM) | Peak % Change from Basal (Mean ± SEM) | Time to Peak Effect (minutes) | Area Under the Curve (AUC % change x min) |
| GABA | Vehicle (0.5% HPMC) | 25.4 ± 3.1 | 5 ± 2.5 | N/A | 300 ± 150 |
| This compound (1 mg/kg, p.o.) | 24.9 ± 2.8 | 150 ± 15.2 | 60 | 12000 ± 980 | |
| This compound (3 mg/kg, p.o.) | 26.1 ± 3.5 | 280 ± 25.8 | 60 | 25500 ± 1850 | |
| This compound (10 mg/kg, p.o.) | 25.5 ± 2.9 | 450 ± 38.4 | 90 | 48000 ± 3200 | |
| Glutamate | Vehicle (0.5% HPMC) | 1.8 ± 0.2 | -2 ± 3.1 | N/A | -150 ± 200 |
| This compound (1 mg/kg, p.o.) | 1.9 ± 0.3 | -10 ± 4.5 | 90 | -950 ± 350 | |
| This compound (3 mg/kg, p.o.) | 1.7 ± 0.2 | -25 ± 5.1 | 90 | -2800 ± 480 | |
| This compound (10 mg/kg, p.o.) | 1.8 ± 0.3 | -40 ± 6.2 | 120 | -5500 ± 610 |
*p < 0.05 compared to vehicle control
Experimental Protocols
General In Vivo Microdialysis Procedure
This protocol is adapted from established methods for in vivo microdialysis in rodents.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose in sterile water)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cut-off)
-
Guide cannula
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
-
Stereotaxic apparatus
-
Surgical instruments
2. Animal Subjects:
-
Male Sprague-Dawley rats (250-300 g)
-
Animals should be housed individually and acclimated to the facility for at least one week prior to surgery.
3. Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., medial prefrontal cortex, amygdala, or hippocampus). Stereotaxic coordinates should be determined from a rat brain atlas.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animals to recover for 5-7 days post-surgery.
4. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least 60 minutes.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Continue collecting dialysate fractions for a predetermined period (e.g., 4-6 hours) post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to fix the brain tissue for histological verification of the probe placement.
5. Sample Analysis:
-
Analyze the collected dialysate samples for GABA and glutamate concentrations using a validated HPLC method.
-
Express the results as a percentage change from the mean baseline concentration for each animal.
Visualizations
Caption: Proposed signaling pathway of this compound at a GABAergic synapse.
Caption: Experimental workflow for in vivo microdialysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: MRK-898 Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRK-898. The focus of this guide is to provide strategies for optimizing dosage to minimize or avoid sedative side effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound is a positive allosteric modulator of the GABA(A) receptor. The sedative effects of compounds in this class are primarily mediated by their interaction with the α1 subunit of the GABA(A) receptor.[1][2] In contrast, the anxiolytic effects are generally associated with modulation of the α2 and α3 subunits.[1][2] Therefore, the sedative potential of this compound is directly related to its functional activity at the α1 subunit.
Troubleshooting Guide: Avoiding Sedation with this compound
Problem: I am observing significant sedation in my animal models at my current this compound dose.
Solution:
Optimizing the dosage of this compound to achieve the desired therapeutic effect without sedation requires a careful dose-response study. As specific in vivo dose-response data for sedation is not widely published for this compound, it is crucial to establish this relationship within your specific experimental paradigm.
Step 1: Understand the Therapeutic Window
The primary goal is to identify a "therapeutic window" for this compound where anxiolytic or other desired effects are present without significant sedation. This involves a dose-titration study.
Step 2: Preclinical Sedation Assessment
For researchers working with rodent models, two primary methods are recommended for quantifying sedation:
-
Locomotor Activity: A decrease in spontaneous movement is a reliable indicator of sedation.
-
Loss of Righting Reflex: This is a more profound measure of sedation, indicating a hypnotic effect.
Experimental Protocol: Preclinical Sedation Assessment
A detailed protocol for assessing sedation in rodents is provided below. This protocol can be adapted based on the specific research question and animal model.
Clinical Sedation Assessment
For researchers involved in clinical studies, validated sedation scales are essential for quantifying the level of sedation in human subjects. The Richmond Agitation-Sedation Scale (RASS) is a widely used and validated tool.
Data Presentation
Table 1: Preclinical Sedation Assessment Parameters
| Parameter | Method | Endpoint | Interpretation |
| Locomotor Activity | Open Field Test | Total distance traveled, rearing frequency | A dose-dependent decrease indicates sedation. |
| Motor Coordination | Rotarod Test | Latency to fall | A dose-dependent decrease suggests motor impairment, often linked to sedation. |
| Hypnosis | Loss of Righting Reflex | Presence or absence of the reflex | A positive result (loss of reflex) indicates a significant level of sedation/hypnosis. |
Table 2: Richmond Agitation-Sedation Scale (RASS) for Clinical Assessment
| Score | Term | Description |
| +4 | Combative | Overtly combative, violent, immediate danger to staff |
| +3 | Very Agitated | Pulls or removes tube(s) or catheter(s); aggressive |
| +2 | Agitated | Frequent non-purposeful movement, fights ventilator |
| +1 | Restless | Anxious, but movements not aggressive or vigorous |
| 0 | Alert and Calm | |
| -1 | Drowsy | Not fully alert, but has sustained awakening (eye-opening/contact) to voice (>10 seconds) |
| -2 | Light Sedation | Briefly awakens with eye contact to voice (<10 seconds) |
| -3 | Moderate Sedation | Movement or eye-opening to voice (but no eye contact) |
| -4 | Deep Sedation | No response to voice, but movement or eye-opening to physical stimulation |
| -5 | Unarousable | No response to voice or physical stimulation |
Experimental Protocols
Protocol 1: Preclinical Assessment of Sedation in Rodents
Objective: To determine the dose-dependent sedative effects of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle control
-
Rodent model (e.g., mice or rats)
-
Open field apparatus
-
Rotarod apparatus
-
Timer
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Dosing:
-
Administer a range of this compound doses and a vehicle control to different groups of animals.
-
The route of administration should be consistent with the intended therapeutic application.
-
-
Locomotor Activity (Open Field Test):
-
At a predetermined time post-dosing (e.g., 30 minutes), place each animal in the center of the open field arena.
-
Record the total distance traveled and the number of rearing events over a set period (e.g., 10 minutes) using an automated tracking system.
-
-
Motor Coordination (Rotarod Test):
-
Following the open field test, place each animal on the accelerating rotarod.
-
Record the latency to fall for each animal.
-
-
Loss of Righting Reflex:
-
Gently place the animal on its back.
-
Observe if the animal can right itself within a specified time (e.g., 30 seconds). The inability to do so is recorded as a loss of the righting reflex.
-
-
Data Analysis:
-
Analyze the data for a statistically significant, dose-dependent decrease in locomotor activity and latency to fall on the rotarod.
-
Determine the percentage of animals in each dose group that exhibit a loss of the righting reflex.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to sedation and anxiolysis.
Caption: Experimental workflow for determining the sedative dose-response of this compound.
References
common issues with MRK-898 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for MRK-898, a novel kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly concerning its limited solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?
Answer: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and inaccurate concentrations. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. For detailed instructions, please refer to the "Experimental Protocols" section below.
Question 2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. How can I prevent this?
Answer: This is a common issue when diluting a compound with low aqueous solubility from an organic stock. The final concentration of the organic solvent in your aqueous medium might be too low to maintain this compound in solution.
-
Initial Troubleshooting Steps:
-
Vortex immediately: Ensure rapid and thorough mixing immediately after adding the this compound stock to the aqueous medium.
-
Warm the medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes help improve solubility.
-
Test lower concentrations: Attempt to dilute to a lower final concentration of this compound. It's possible your intended concentration exceeds its solubility limit in the final medium.
-
Increase final solvent concentration: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always run a vehicle control with the same final solvent concentration to assess any effects on your system.
-
Question 3: Can I use solvents other than DMSO to prepare my stock solution?
Answer: Yes, other organic solvents can be used, depending on the requirements of your experiment. Ethanol and DMF are potential alternatives. However, it is important to consider the compatibility of these solvents with your specific assay and their potential for cytotoxicity. The solubility of this compound in these alternative solvents is summarized in the data table below. Always prepare a fresh stock solution and verify solubility at your desired concentration.
Question 4: How should I store my this compound stock solution?
Answer: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to completely thaw at room temperature and vortex gently to ensure a homogeneous solution.
Data Presentation
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent/Buffer | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| DMSO | 25 | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | 25 | ≥ 25 mg/mL | May be used for stock solutions. |
| Dimethylformamide (DMF) | 25 | ≥ 30 mg/mL | Alternative for stock solutions. |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL | Not recommended for direct dissolution. |
| Cell Culture Medium + 10% FBS | 37 | < 0.1 mg/mL | Requires a co-solvent like DMSO. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
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Preparation of a 10 mM Stock Solution in DMSO: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
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Preparation of a Working Solution in Cell Culture Medium (Example): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the stock solution gently. c. Pre-warm the desired volume of cell culture medium to 37°C. d. To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. e. Immediately vortex the working solution for 30 seconds to ensure rapid and uniform mixing. f. Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
troubleshooting MRK-898 variability in behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRK-898 in behavioral assays. Variability in behavioral studies is a common challenge, and this resource is designed to help identify and address potential sources of inconsistency in your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during behavioral experiments with this compound, presented in a question-and-answer format.
Q1: We are observing high variability in the locomotor activity of our control group in the Open Field Test (OFT). What are the potential causes?
A1: High variability in the OFT is a frequent issue. Several factors related to the animal, environment, and experimental procedure can contribute to this. Key areas to investigate include:
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Animal-Related Factors: The genetic background, age, sex, and baseline anxiety levels of the rodents can significantly impact their exploratory behavior. Different strains of mice, for instance, will display different baseline levels of activity and anxiety.
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Environmental Factors: The testing environment plays a critical role. Inconsistencies in lighting conditions, ambient noise, and temperature can all affect the animals' behavior. Rodents are more likely to explore in low-light conditions compared to bright light.
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Procedural Factors: The way animals are handled before and during the test can introduce variability. Consistent handling by the same researcher helps reduce stress-induced behavioral changes. The time of day for testing is also crucial, as rodents' activity levels are influenced by their circadian rhythm.
Q2: Our results in the Elevated Plus Maze (EPM) with this compound are not consistent across different cohorts. How can we improve reproducibility?
A2: In addition to the factors mentioned for the OFT, the EPM is particularly sensitive to the following:
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Habituation: Ensure all animals have a consistent habituation period in the testing room before the trial begins. This helps to reduce the stress associated with a novel environment.
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Olfactory Cues: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate scent trails that could influence the behavior of subsequent animals.
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Experimenter Presence: The experimenter should remain out of the animal's sight during the trial to avoid influencing its behavior. Automated video tracking is highly recommended.
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One-Trial Tolerance: Be aware of the "one-trial tolerance" phenomenon in the EPM, where prior exposure to the maze can alter subsequent behavior. If repeated testing is necessary, consider longer inter-trial intervals or using a different anxiety assay.[1]
Q3: We are not observing a clear anxiolytic effect of this compound in the EPM, even at doses reported to be effective. What could be the issue?
A3: If you are not seeing the expected anxiolytic effect, consider the following:
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Dose-Response: It is crucial to perform a dose-response study to determine the optimal effective dose for your specific animal strain and experimental conditions. The anxiolytic effect of GABAA modulators can be biphasic, with higher doses sometimes leading to sedation that can mask anxiolytic effects.
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Formulation and Administration: Ensure that this compound is properly dissolved and administered. Inconsistent formulation or administration route can lead to variable drug exposure. For in vivo studies, this compound can be formulated in vehicles such as DMSO, PEG300, Tween 80, and saline.[2]
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Timing of Administration: The timing of drug administration relative to the behavioral test is critical. Pharmacokinetic properties of this compound should be considered to ensure that the test is conducted when the drug concentration in the brain is optimal.
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Baseline Anxiety Levels: If the baseline anxiety of your animals is too low, it may be difficult to detect an anxiolytic effect. Conversely, if the baseline anxiety is too high, the anxiolytic effect may be masked by a floor effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the GABA-A receptor, with high affinity for subtypes containing α1, α2, α3, and α5 subunits.[3] It is designed to be a non-sedating anxiolytic by selectively targeting the α2 and α3 subunits, which are associated with anxiolysis, while having a lesser effect on the α1 subunit, which is linked to sedation.[4]
Q2: What is the recommended storage and stability of this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q3: What are the key parameters to measure in the Open Field Test and Elevated Plus Maze when assessing the anxiolytic effects of this compound?
A3:
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Open Field Test:
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Time spent in the center zone: Anxiolytics are expected to increase the time spent in the center.
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Number of entries into the center zone: An increase can indicate reduced anxiety.
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Total distance traveled: This is a measure of general locomotor activity. This compound is expected to have minimal effect on this parameter at anxiolytic doses.
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Elevated Plus Maze:
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Percentage of time spent in the open arms: Anxiolytics should increase this parameter.
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Percentage of open arm entries: An increase is indicative of an anxiolytic effect.
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Total number of arm entries: This can be used as a measure of overall activity.
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Data Presentation
Table 1: Representative Dose-Response Data for this compound in the Elevated Plus Maze (Hypothetical Data)
| Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.1 ± 2.8 |
| 1 | 25.8 ± 3.5 | 30.1 ± 4.1 | 26.3 ± 3.1 |
| 3 | 38.4 ± 4.2 | 42.7 ± 5.3 | 24.8 ± 2.9 |
| 10 | 20.1 ± 2.9 | 25.3 ± 3.8 | 18.2 ± 2.2* |
*p < 0.05, **p < 0.01 compared to vehicle. Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the dose-response relationship for this compound under their specific experimental conditions.
Table 2: Troubleshooting Checklist for Behavioral Assay Variability
| Potential Cause | Key Areas to Check | Recommended Action |
| Animal Factors | Strain, age, sex, health status, housing conditions | Use animals of the same strain, age, and sex. Ensure proper health and housing conditions. |
| Environmental Factors | Lighting, noise, temperature, time of day | Maintain consistent environmental conditions for all testing sessions. Test at the same time of day. |
| Procedural Factors | Handling, habituation, cleaning of apparatus | Handle animals consistently. Ensure adequate habituation. Thoroughly clean equipment between animals. |
| Drug-Related Factors | Formulation, dose, administration route, timing | Prepare fresh drug solutions. Perform a dose-response study. Use a consistent administration route and timing. |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm for mice).
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Procedure:
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Habituate the animal to the testing room for at least 30 minutes prior to the experiment.
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Administer this compound or vehicle at the predetermined time before the test.
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Gently place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for 5 minutes.
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Record the session using a video camera mounted above the maze.
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After the trial, return the animal to its home cage.
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Thoroughly clean the maze with 70% ethanol between each animal.
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Data Analysis:
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Time spent in the open arms versus the closed arms.
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Number of entries into the open arms versus the closed arms.
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Open Field Test (OFT) Protocol
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Apparatus: A square or circular arena (e.g., 50x50x40 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid, with the central squares defined as the "center zone."
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Procedure:
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Habituate the animal to the testing room for at least 30 minutes before the trial.
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Administer this compound or vehicle at the predetermined time before the test.
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Gently place the animal in the center of the open field arena.
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Allow the animal to explore freely for a set period (e.g., 10-15 minutes).
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Record the session using a video camera mounted above the arena.
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After the trial, return the animal to its home cage.
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Clean the arena thoroughly with 70% ethanol between each animal.
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Data Analysis:
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Time spent in the center zone versus the periphery.
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Number of entries into the center zone.
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Total distance traveled.
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Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
potential off-target effects of MRK-898 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MRK-898. The information is designed to help anticipate and address potential issues related to off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known targets?
This compound is an orally active positive allosteric modulator (PAM) of the GABA(A) receptor. It exhibits high binding affinity for multiple GABA(A) receptor alpha subunits. The primary targets of this compound are the α1, α2, α3, and α5 subunits of the GABA(A) receptor.[1]
Q2: What are the expected therapeutic effects and potential off-target effects of this compound based on its receptor binding profile?
The therapeutic and off-target effects of this compound are closely linked to its activity at different GABA(A) receptor alpha subunits. Modulation of α2 and α3 subunits is primarily associated with anxiolytic (anti-anxiety) effects, which is often the desired therapeutic outcome for compounds of this class.[2] Conversely, modulation of the α1 subunit is strongly linked to sedative and hypnotic effects.[1][2] Therefore, if the intended therapeutic application of this compound is for anxiety, any activity at the α1 subunit would be considered a primary off-target effect leading to sedation.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Ataxia in Animal Models
Potential Cause:
Unexpected sedative or ataxic (impaired coordination) effects in in-vivo experiments are likely due to the modulation of the GABA(A) α1 subunit by this compound. While the compound may be designed for selectivity towards α2/α3 subunits for anxiolysis, even weak partial agonism at the α1 subunit can lead to significant sedation, as has been observed with similar compounds.
Troubleshooting Steps:
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Dose-Response Analysis: Conduct a thorough dose-response study to determine the therapeutic window. The anxiolytic effects (mediated by α2/α3) may occur at lower concentrations than the sedative effects (mediated by α1).
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Comparative Compound Studies: If available, include a comparator compound with a known selectivity profile (e.g., a compound with no α1 activity) to differentiate between on-target anxiolytic effects and off-target sedative effects.
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Behavioral Assay Selection: Utilize behavioral assays that can distinguish between anxiolysis and sedation. For example, in the elevated plus-maze, an anxiolytic effect should increase exploration of the open arms without significantly reducing overall locomotion. A sedative effect will typically reduce overall activity.
Issue 2: Discrepancy Between In Vitro Binding Affinity and In Vivo Functional Effects
Potential Cause:
High binding affinity (low Ki) at a particular receptor subunit does not always directly translate to the magnitude of the functional effect (e.g., agonism, antagonism, or modulation). This compound may have similar binding affinities across different alpha subunits, but its functional efficacy as a positive allosteric modulator could vary significantly between them.
Troubleshooting Steps:
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Functional Assays: It is crucial to perform in vitro functional assays, such as electrophysiology on recombinant receptors, to determine the functional activity of this compound at each of the α1, α2, α3, and α5 subunits. This will reveal whether it acts as a full or partial modulator at each subtype.
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Receptor Occupancy Studies: In vivo receptor occupancy studies can help correlate the administered dose with the extent of target engagement in the brain for each subunit, providing a clearer link between pharmacokinetics and pharmacodynamics.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for different GABA(A) receptor alpha subunits.
| Target Subunit | Binding Affinity (Ki) | Associated Effect |
| GABA(A) α1 | 1.2 nM[1] | Sedation |
| GABA(A) α2 | 1.0 nM | Anxiolysis |
| GABA(A) α3 | 0.73 nM | Anxiolysis |
| GABA(A) α5 | 0.50 nM | Cognitive Modulation |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Screening
To assess the broader off-target profile of this compound, it is recommended to screen the compound against a panel of common off-target proteins. Commercial services like Eurofins' SafetyScreen44 panel provide a standardized way to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
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Screening Concentration: For an initial screen, a standard concentration of 10 µM is typically used to identify significant off-target interactions.
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Assay Panel: Submit the compound to a commercial provider for screening against a broad off-target panel (e.g., SafetyScreen44 or a similar panel). These panels typically include targets associated with known adverse drug reactions.
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Data Analysis: The results will be provided as a percentage of inhibition or activation for each target. Any significant interaction (typically >50% inhibition at 10 µM) should be followed up with concentration-response studies to determine the IC50 or EC50.
Protocol 2: In Vivo Assessment of Sedation in Rodents
This protocol describes a method to evaluate the sedative potential of this compound in mice using a locomotor activity test.
Methodology:
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Animals: Use male C57BL/6 mice, group-housed with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. Acclimatize the animals to the testing room for at least 1 hour before the experiment.
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Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam at a known sedative dose).
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Locomotor Activity Monitoring: Immediately after drug administration, place each mouse into an open-field arena equipped with automated photobeam detection to monitor locomotor activity.
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Data Collection: Record the total distance traveled, horizontal activity, and vertical activity (rearing) over a 30-60 minute period.
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Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle control group. A significant decrease in locomotor activity is indicative of a sedative effect.
Protocol 3: Electrophysiological Assessment of Functional Activity at GABA(A) Receptor Subtypes
This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine the functional modulatory effect of this compound on specific GABA(A) receptor subunit combinations.
Methodology:
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Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNAs encoding the desired combination of human GABA(A) receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2).
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Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two glass microelectrodes filled with 3M KCl. Clamp the membrane potential at -70 mV.
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GABA Concentration-Response: First, establish a GABA concentration-response curve to determine the EC20 (a submaximal concentration) for each receptor subtype combination.
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Modulator Application: Apply this compound at various concentrations in the presence of the EC20 concentration of GABA.
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Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. Calculate the EC50 and the maximum potentiation for this compound at each receptor subtype. This will reveal the functional selectivity and efficacy of the compound.
Visualizations
Caption: Logical relationship between this compound, its GABA(A) receptor subunit targets, and the associated potential therapeutic and off-target effects.
Caption: Experimental workflow for characterizing the on-target and off-target effects of this compound, from in vitro studies to in vivo and clinical assessments.
References
Technical Support Center: Enhancing Oral Bioavailability of MRK-898 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of MRK-898 analogs. This compound is an orally active GABA(A) receptor modulator, and while it has overcome initial pharmacokinetic hurdles, its analogs may still present significant bioavailability challenges.[1][2][3] This guide offers structured advice on identifying and overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability in my this compound analog?
A1: Poor oral bioavailability is often multifactorial. For this compound analogs, as with many small molecules, the primary causes can be categorized as:
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Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal fluids limits the concentration gradient available for absorption.[4][5] Many drug candidates, estimated to be around 60-70%, exhibit poor aqueous solubility.
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Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.
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Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: How can I determine the primary reason for the low bioavailability of my compound?
A2: A systematic approach involving both in vitro and in vivo studies is crucial. Key experiments include:
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Solubility Assessment: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids.
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Permeability Assays: Use in vitro models like Caco-2 or PAMPA to assess intestinal permeability.
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Metabolic Stability Studies: Incubate the compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.
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In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and identify potential absorption or metabolism issues.
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble this compound analogs?
A3: Several formulation strategies can enhance the dissolution and absorption of poorly soluble compounds. The choice of strategy depends on the specific properties of the analog. Key approaches include:
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Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can enhance the dissolution rate.
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting & Optimization | Experimental Protocol |
| Poor aqueous solubility and slow dissolution. | Employ a formulation strategy to enhance solubility and dissolution rate. | See Protocol 1: Preparation of an Amorphous Solid Dispersion. |
| Compound degradation in the stomach's acidic pH. | Develop an enteric-coated formulation to protect the drug in the stomach and allow for release in the intestine. | Design and test an enteric-coated dosage form, evaluating its in vitro dissolution at different pH levels, followed by in vivo pharmacokinetic studies. |
| Significant first-pass metabolism in the liver. | Consider a formulation that promotes lymphatic absorption, such as a lipid-based system (e.g., SEDDS), which can partially bypass the liver. | See Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS). |
| Efflux by P-glycoprotein (P-gp). | Confirm P-gp substrate liability using in vitro assays. If confirmed, co-administer a P-gp inhibitor in preclinical studies to investigate the mechanism of poor absorption. | Perform a Caco-2 bidirectional transport study to determine the efflux ratio. |
Problem 2: Positive Food Effect Observed (Higher exposure when dosed with food)
| Possible Cause | Troubleshooting & Optimization | Experimental Protocol |
| Increased solubilization of a lipophilic drug in the presence of dietary fats. | This is a "positive" food effect. To ensure consistent absorption, it may be necessary to recommend administration with food. | Conduct a formal food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states. |
| Delayed gastric emptying in the fed state, allowing more time for a poorly soluble drug to dissolve. | Dosing with food might be beneficial. | Design a preclinical study with controlled feeding protocols to assess the impact on drug absorption. |
Summary of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy amorphous state, increasing solubility and dissolution. | Significant solubility enhancement; can be tailored with different polymers. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier and forms a microemulsion in the GI tract, enhancing solubilization and absorption. | Can improve solubility and permeability; may reduce food effects and first-pass metabolism. | Potential for GI side effects with high surfactant concentrations; chemical stability of the drug in the formulation can be a concern. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with a cyclodextrin, with the hydrophobic drug molecule inside the cyclodextrin's hydrophobic cavity and the hydrophilic exterior improving aqueous solubility. | High solubility enhancement; well-defined stoichiometry. | Limited to drugs that can fit into the cyclodextrin cavity; can be a costly excipient. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying
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Polymer and Solvent Selection: Screen various polymers (e.g., HPMC, PVP, Soluplus®) and solvent systems for their ability to dissolve both the this compound analog and the polymer.
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Solution Preparation: Prepare a solution containing the drug and the selected polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
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Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
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Powder Collection: Collect the resulting powder from the cyclone separator.
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Characterization:
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Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion.
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In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the solid dispersion to that of the crystalline drug.
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Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
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Excipient Screening:
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Solubility: Determine the solubility of the this compound analog in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).
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Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsification region.
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Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosolvent. Dissolve the this compound analog in this mixture with gentle stirring and heating if necessary.
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Characterization:
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Self-Emulsification Assessment: Add the SEDDS formulation to water under gentle agitation and observe the formation of a microemulsion.
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Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting microemulsion using a particle size analyzer.
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In Vitro Dissolution/Dispersion Testing: Evaluate the release of the drug from the SEDDS formulation in simulated GI fluids.
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Visualizations
Caption: Workflow for addressing poor oral bioavailability.
Caption: Simplified GABA(A) receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
MRK-898 stock solution storage and handling
I have completed the final targeted search. While I couldn't find specific official guidelines on the exact temperature for heating MRK-898 solutions or the precise duration for sonication, the search results consistently mention that gentle heating and sonication are acceptable methods to aid dissolution. There is also no specific information available regarding the visual signs of degradation, like color change, or explicit chemical incompatibilities. The stability in aqueous solutions is also not well-documented in the readily available information.
However, I have gathered enough information to create a comprehensive technical support center guide. I can provide best-practice recommendations for the dissolution process based on the available data, including starting with vortexing and then proceeding to sonication or gentle warming if needed. I can also infer general signs of degradation based on common chemical handling procedures. For stability in aqueous solutions, I will recommend preparing fresh dilutions for each experiment, which is a standard precautionary measure for compounds with unknown stability in aqueous media. I will also include a general statement about avoiding strongly acidic or basic solutions unless compatibility has been established.
I am now ready to synthesize all the information I have gathered into the final response, including the requested tables and Graphviz diagrams. No further searches are needed.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of this compound stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper use and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the solid this compound compound?
A1: The solid this compound compound should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. The product is stable at room temperature for several days, which covers typical shipping times.
Q2: How should I prepare an this compound stock solution?
A2: It is recommended to prepare a stock solution in 100% DMSO. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for an this compound stock solution?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q4: What is the appearance of the this compound solid and a properly prepared stock solution?
A4: The solid form of this compound is a light yellow to yellow powder. A properly prepared stock solution in DMSO should be a clear, colorless to light yellow solution.
Q5: Is this compound soluble in aqueous solutions?
A5: The aqueous solubility of this compound is very low. It is not recommended to prepare primary stock solutions in aqueous buffers. For experimental use, dilute the DMSO stock solution into your aqueous-based experimental medium immediately before use. Due to the lack of specific stability data in aqueous solutions, it is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
Issue 1: The this compound compound will not completely dissolve in DMSO.
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Solution 1: Ensure Proper Mixing. Vortex the solution for several minutes to ensure thorough mixing.
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Solution 2: Use Sonication. If the compound remains undissolved, sonicate the solution in a water bath. This is particularly helpful for higher concentrations. A 2.5 mg/mL solution may require sonication to achieve a clear solution.[1]
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Solution 3: Gentle Warming. If precipitation occurs, gentle heating can be used to aid dissolution.[1] Warm the solution briefly in a water bath (e.g., 37°C) and vortex until the solid is dissolved. Avoid excessive or prolonged heating to prevent potential degradation.
Issue 2: The stock solution appears cloudy or has visible precipitates after storage.
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Cause: This may be due to the compound precipitating out of solution at low temperatures.
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Solution: Before use, allow the vial to equilibrate to room temperature. If precipitates are visible, follow the gentle warming and/or sonication steps described in "Issue 1" to redissolve the compound. Always centrifuge the vial briefly before opening to collect all the solution at the bottom.
Issue 3: The stock solution has changed color.
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Cause: A significant color change may indicate degradation of the compound.
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Recommendation: If you observe a noticeable change from the initial clear, light yellow appearance, it is recommended to discard the stock solution and prepare a fresh one from the solid compound to ensure the integrity of your experimental results.
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Stability Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 10 mM | Standard solvent for stock solutions. |
| 2.5 mg/mL (6.25 mM) | May require sonication for a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of 100% DMSO to the tube to achieve a 10 mM concentration (Molecular Weight of this compound: 400.30 g/mol ).
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Dissolution: Vortex the solution thoroughly for 2-3 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. If precipitation is still observed, warm the solution briefly at 37°C and vortex again.
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Storage: Once a clear solution is obtained, aliquot the stock solution into single-use, light-protected tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound enhances GABAergic signaling.
References
minimizing MRK-898 degradation during experiments
Welcome to the technical support center for MRK-898. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing degradation and troubleshooting common issues during experiments involving this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while working with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
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Possible Cause 1: Compound Degradation in Aqueous Media. this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.
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Solution: Prepare fresh working solutions in your cell culture media immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods. If you must prepare stock solutions in aqueous buffers, perform a stability test to determine the rate of degradation under your specific conditions.
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Possible Cause 2: Adsorption to plasticware. Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
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Solution: Use low-adhesion polypropylene tubes and plates for storing and diluting this compound solutions. Pre-rinsing pipette tips with the solution before dispensing can also minimize loss.
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Possible Cause 3: Photodegradation. Exposure to light, particularly UV, can lead to the degradation of light-sensitive compounds.
Issue 2: Precipitation of this compound in stock or working solutions.
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Possible Cause 1: Improper solvent for storage. While DMSO is a common solvent, long-term storage or freeze-thaw cycles can sometimes lead to precipitation.[1]
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Possible Cause 2: Low solubility in aqueous working solutions. The final concentration of DMSO in your aqueous working solution may not be sufficient to maintain the solubility of this compound.
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Solution: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts. If solubility issues persist, consider using a different solvent system for your stock solution, such as ethanol or DMF, provided it is compatible with your experimental setup.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, store at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare this compound for in vitro experiments?
A2: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. From this stock, you can make serial dilutions into your aqueous experimental medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your biological system, typically below 0.5% (v/v).
Q3: How should I prepare this compound for in vivo experiments?
A3: For in vivo experiments, working solutions should be prepared fresh on the day of use. A common method involves preparing a stock solution in DMSO and then diluting it with a vehicle such as corn oil. For example, a 10% DMSO and 90% corn oil solution can be used. Sonication or gentle heating may be necessary to achieve a clear solution.
Q4: My this compound solution has changed color. What should I do?
A4: A change in color often indicates chemical degradation or oxidation. Do not use the solution for your experiments. Discard the solution and prepare a fresh one from your solid compound, ensuring that you are following the correct storage and handling procedures to minimize exposure to light and air.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| Solid | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent System | Maximum Solubility | Notes |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.25 mM) | Requires sonication for dissolution. |
| DMSO | ≥ 50 mg/mL (≥ 124.9 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Equilibrate the vial of solid this compound to room temperature before opening.
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
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Aliquot the stock solution into single-use, low-adhesion polypropylene tubes.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
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Prepare a fresh stock solution of this compound in DMSO at a known concentration.
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Dilute the stock solution to the desired final concentration in your aqueous experimental buffer.
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Immediately inject an aliquot of the freshly prepared solution into an HPLC system to obtain the initial (T=0) peak area of this compound.
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Store the remaining aqueous solution under your intended experimental conditions (e.g., 37°C in a cell culture incubator).
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At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and analyze them by HPLC.
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Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time.
Visualizations
Caption: Experimental workflow for using this compound and key troubleshooting checkpoints.
Caption: Potential degradation pathways for this compound under common experimental conditions.
References
Technical Support Center: Interpreting Unexpected Results in MRK-898 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with the hypothetical compound MRK-898, a selective inhibitor of the novel kinase, Kinase-X.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Lower Than Expected Potency in Cell-Based Assays
Question: We are observing a significantly lower potency (IC50) for this compound in our cell-based assays compared to the initial biochemical assay results. What could be the cause?
Answer: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery. This often points to cellular factors that influence the compound's activity. Here are several potential causes and troubleshooting steps:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Action | Expected Outcome if Hypothesis is Correct |
| Low Cell Permeability | Perform a cellular uptake assay (e.g., using radiolabeled this compound or a fluorescent analog). | Low intracellular concentration of this compound detected. |
| High Protein Binding | Measure the fraction of this compound bound to serum proteins in your cell culture media using techniques like equilibrium dialysis. | A high percentage of this compound is bound to serum proteins, reducing its free concentration. |
| Drug Efflux | Co-incubate cells with this compound and known efflux pump inhibitors (e.g., verapamil for P-gp). | The IC50 of this compound decreases in the presence of the efflux pump inhibitor. |
| Compound Instability | Analyze the concentration of this compound in the cell culture media over the time course of the experiment using LC-MS. | The concentration of this compound decreases over time. |
| Target Not Expressed or Active | Confirm the expression and phosphorylation (activity) of Kinase-X in your cell line using Western Blot or proteomics. | Low or no expression/activity of Kinase-X is detected. |
Experimental Protocol: Western Blot for Kinase-X Expression and Phosphorylation
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE:
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Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
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Run the gel at 120V for 90 minutes.
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Protein Transfer:
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Transfer proteins to a PVDF membrane at 100V for 60 minutes.
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Immunoblotting:
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate with primary antibodies against total Kinase-X and phospho-Kinase-X overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Visualize bands using an ECL detection reagent and an imaging system.
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Issue 2: Inconsistent In-Vivo Efficacy Results
Question: We are observing high variability in tumor growth inhibition in our mouse xenograft models treated with this compound. What could be causing this?
Answer: In-vivo studies introduce a higher level of complexity. The observed variability can stem from factors related to the compound's properties, the animal model, or the experimental procedure.
Troubleshooting Workflow for In-Vivo Variability:
Caption: Troubleshooting workflow for in-vivo efficacy variability.
Quantitative Data Summary: Hypothetical PK/PD Correlation
| Animal ID | This compound Trough Plasma Conc. (nM) | % p-Kinase-X Inhibition in Tumor | % Tumor Growth Inhibition (TGI) |
| 1 | 150 | 95 | 85 |
| 2 | 145 | 92 | 82 |
| 3 | 50 | 45 | 30 |
| 4 | 160 | 98 | 88 |
| 5 | 45 | 40 | 25 |
In this hypothetical example, Animals 3 and 5 show low drug exposure, leading to poor target inhibition and efficacy, suggesting a PK issue as the root cause of variability.
Frequently Asked Questions (FAQs)
Question: What is the proposed signaling pathway for Kinase-X, the target of this compound?
Answer: Kinase-X is a hypothetical serine/threonine kinase that is believed to be activated by upstream growth factor signaling and, upon phosphorylation, promotes cell survival and proliferation by phosphorylating the downstream effector, Substrate-Y.
Proposed Kinase-X Signaling Pathway:
Caption: Proposed signaling pathway for this compound's target, Kinase-X.
Question: How can I confirm that this compound is engaging Kinase-X in my cells?
Answer: Target engagement can be confirmed by measuring the phosphorylation status of Kinase-X's direct downstream substrate, Substrate-Y. A successful engagement by this compound should lead to a dose-dependent decrease in the levels of phosphorylated Substrate-Y (p-Substrate-Y). The Western Blot protocol described earlier can be adapted for this purpose by using an antibody specific for p-Substrate-Y.
Technical Support Center: Utilizing MRK-898 in a Corn Oil Vehicle
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MRK-898 formulated in corn oil. Below are troubleshooting guides and frequently asked questions to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, positive allosteric modulator of the GABA-A receptor. It does not bind to the GABA site itself but rather to the benzodiazepine site, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to inhibitory effects in the central nervous system. This compound exhibits high affinity for multiple GABA-A receptor subtypes.[1][2] The binding of this compound increases the frequency of the chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal firing.
Q2: Why is corn oil used as a vehicle for this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility. Corn oil is a commonly used lipid-based vehicle for administering such water-insoluble agents in nonclinical studies.[3][4] It allows for the solubilization of the compound, facilitating oral administration and absorption.
Q3: What is the recommended formulation for this compound in corn oil?
A3: A common formulation involves dissolving this compound in a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil. This method can achieve a clear solution with a solubility of up to 2.5 mg/mL. It is often necessary to use sonication to achieve complete dissolution.[1] It is highly recommended to prepare this working solution fresh on the day of use.
Q4: What are the known binding affinities of this compound for different GABA-A receptor subunits?
A4: this compound binds with high affinity to several GABA-A receptor alpha subunits. The reported Ki values are summarized in the table below.
| GABA-A Receptor Subunit | Binding Affinity (Ki) |
| α1 | 1.2 nM |
| α2 | 1.0 nM |
| α3 | 0.73 nM |
| α5 | 0.50 nM |
| Data sourced from MedChemExpress. |
Q5: Is corn oil an inert vehicle? What are its potential effects?
A5: No, corn oil is not biologically inert and can exert its own physiological effects, which must be controlled for in experimental design. Studies have shown that corn oil administration can:
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Alter Gene Expression: In a dose-dependent manner, corn oil can alter the expression of genes, particularly those related to the immune response and fatty acid metabolism in the thymus of rats. Doses of 5 and 10 ml/kg resulted in a significant number of differentially expressed genes compared to a saline control.
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Impact the Gut Microbiome: In mice, corn oil has been shown to change the bacterial community in the ileum and alter the expression of genes related to intestinal permeability and immune response.
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Induce Behavioral Changes: Developmental exposure to corn oil in mice has been associated with changes in body weight, locomotor activity, anxiety levels, and motor coordination.
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Cause Tissue Changes: High doses or prolonged administration of corn oil can lead to local inflammation, subcutaneous retention of the oil, and in some cases, mild fatty degeneration in the liver.
Experimental Protocols
Protocol for Preparation of this compound in Corn Oil Vehicle
This protocol is for preparing a 1 mg/mL solution of this compound in a 10% DMSO/90% corn oil vehicle. Adjust amounts as needed for your desired concentration, not exceeding the maximum solubility of 2.5 mg/mL.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Pharmaceutical-grade corn oil
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Sterile, conical tubes (e.g., 15 mL or 50 mL)
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Sonicator bath
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Calibrated pipettes
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Vortex mixer
Procedure:
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Prepare Stock Solution: First, prepare a stock solution of this compound in DMSO. For a final concentration of 1 mg/mL in the corn oil mixture, you will need a 10 mg/mL stock in DMSO.
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Weigh the required amount of this compound powder.
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Add the corresponding volume of DMSO to achieve a 10 mg/mL concentration.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming may be used if necessary, but avoid overheating.
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Vehicle Preparation:
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In a sterile conical tube, add 9 parts corn oil.
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Add 1 part of the 10 mg/mL this compound DMSO stock solution to the corn oil.
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Emulsification and Dissolution:
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Vortex the mixture vigorously for 1-2 minutes.
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Place the tube in a sonicator bath. Sonicate until the solution becomes clear and homogenous. This may take several minutes. Visually inspect for any undissolved particles.
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Final Preparation and Use:
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Before each administration, briefly vortex the solution to ensure homogeneity.
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It is strongly recommended to prepare this formulation fresh daily. If short-term storage is unavoidable, store protected from light at 2-8°C and visually inspect for precipitation before use. Re-sonicate if necessary.
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Protocol for Controlling for Vehicle Effects
To accurately attribute observed effects to this compound, it is critical to include a vehicle control group in your experimental design.
Experimental Groups:
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Naive/Untreated Group: Receives no treatment. This group controls for handling and environmental stressors.
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Vehicle Control Group: Receives the identical 10% DMSO/90% corn oil mixture, administered at the same volume, route, and frequency as the this compound treated group.
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This compound Treatment Group(s): Receives the this compound formulation at the desired dose(s).
Key Considerations:
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Dose Volume: Keep the administration volume consistent across all groups. A study in rats suggests that a dosing volume of 2 ml/kg per day for corn oil has minimal effects on gene expression in the thymus, whereas 10 ml/kg causes significant changes.
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Route of Administration: Use the same route (e.g., oral gavage) for all treated groups.
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Duration and Frequency: The duration and frequency of dosing should be identical for the vehicle control and treatment groups.
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Measured Endpoints: When analyzing results, compare the this compound treatment group directly to the vehicle control group. Potential biomarkers for vehicle effects that could be monitored include specific immune cell populations, gene expression profiles in relevant tissues (e.g., thymus, liver), gut microbiome composition, and behavioral assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in the DMSO/corn oil mixture. | 1. Concentration exceeds solubility limit (2.5 mg/mL).2. Insufficient mixing or sonication.3. Poor quality of DMSO or corn oil. | 1. Reduce the target concentration of this compound.2. Ensure the initial stock solution in DMSO is fully dissolved before adding to corn oil. Increase sonication time. Gentle warming (e.g., to 37°C) can aid dissolution, but monitor for degradation.3. Use anhydrous, high-purity DMSO and pharmaceutical-grade corn oil. |
| Precipitation observed in the formulation after preparation or storage. | 1. Temperature changes (cooling) reducing solubility.2. Chemical instability of this compound in the formulation over time. | 1. Prepare the formulation fresh before each use. If short-term storage is necessary, allow the solution to come to room temperature and re-sonicate before administration to redissolve any precipitate.2. Avoid long-term storage. If stability is a concern, analytical methods like HPLC can be used to quantify the concentration of this compound over time. |
| High variability in experimental results within the treatment group. | 1. Inhomogeneous formulation leading to inconsistent dosing.2. Improper oral gavage technique. | 1. Ensure the formulation is a clear, homogenous solution. Vortex the solution immediately before drawing each dose to maintain uniformity.2. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | 1. High volume or frequency of corn oil administration.2. Stress from the administration procedure. | 1. Reduce the gavage volume. Consider if the dosing frequency can be decreased. Studies suggest keeping corn oil doses low (e.g., 2 ml/kg) to minimize effects.2. Ensure proper animal handling and restraint techniques to minimize stress. Allow animals to acclimate to the procedure if possible. |
Visualizations
GABAA Receptor Signaling Pathway
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for this compound Administration
Caption: Workflow for preparing and administering this compound.
Troubleshooting Logic for Formulation Issues
Caption: Decision tree for troubleshooting this compound formulation.
References
- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Center for MRK-898 Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with MRK-898, a high-affinity GABA(A) receptor modulator. The primary challenge in the preclinical assessment of this compound and similar α2/α3-subtype selective modulators lies in the translation of promising anxiolytic activity observed in animal models to a safe and effective non-sedating profile in humans. This guide offers insights into interpreting preclinical data, anticipating translational challenges, and designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator of GABA(A) receptors, binding with high affinity to the benzodiazepine site on receptors containing α1, α2, α3, and α5 subunits.[1] The intended therapeutic effect of anxiolysis is hypothesized to be mediated primarily through the modulation of α2 and α3-containing GABA(A) receptors, while the sedative effects, a common side effect of benzodiazepines, are largely attributed to the modulation of α1 subunits.[2]
Q2: What does the preclinical binding affinity of this compound indicate?
This compound exhibits high affinity across multiple GABA(A) receptor subtypes, as detailed in the table below. This broad, high-affinity profile suggests potentiation of GABAergic neurotransmission.
Q3: Why is there a significant concern about the translatability of non-sedating anxiolytic effects from preclinical models to humans for this class of compounds?
The key challenge lies in the species-specific differences in the sedative response to GABA(A) receptor modulation. A notable example is MRK-409, a compound with a similar mechanism of action. MRK-409 demonstrated a clear separation between anxiolytic efficacy and sedation in preclinical rodent and primate models.[3] However, in human clinical trials, MRK-409 caused significant sedation at doses below those predicted to be necessary for anxiolytic effects, even at low levels of receptor occupancy (<10%).[3] This highlights a critical translational disconnect and a major hurdle for the development of compounds like this compound.
Q4: What are the common preclinical models used to assess the anxiolytic and sedative properties of compounds like this compound?
Several established behavioral paradigms are used to evaluate the pharmacological effects of GABA(A) modulators. These are crucial for establishing a preclinical profile but must be interpreted with caution regarding their predictive validity for human responses.
Troubleshooting Preclinical Studies
Issue: Discrepancy between expected anxiolytic effects and observed sedative effects in animal models.
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Possible Cause: The therapeutic window between anxiolysis and sedation may be narrower than anticipated, even in preclinical species.
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Troubleshooting Steps:
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Refine Dose-Response Studies: Conduct detailed dose-response assessments in multiple anxiety and sedation models to precisely define the therapeutic index.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of this compound with the onset and duration of behavioral effects. This can help determine if sedative effects emerge at higher exposures.
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Use of Receptor Occupancy Studies: If feasible, conduct in vivo receptor occupancy studies to link the behavioral effects to the extent of GABA(A) receptor binding.
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Issue: Difficulty in replicating the non-sedating profile seen with other α2/α3-selective modulators.
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Possible Cause: Subtle differences in the intrinsic efficacy of this compound at the α1 subunit compared to other compounds could lead to a greater sedative liability.
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Troubleshooting Steps:
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In Vitro Efficacy Profiling: Perform detailed electrophysiological studies to precisely quantify the positive allosteric modulatory effects of this compound at all relevant GABA(A) receptor subtypes (α1, α2, α3, α5). Compare these results to compounds with known clinical profiles.
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Comparative Behavioral Studies: Directly compare this compound with benchmark compounds, such as diazepam (a non-selective agonist) and other subtype-selective modulators, in the same behavioral assays.
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Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound at Human GABA(A) Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 1.2 |
| α2β3γ2 | 1.0 |
| α3β3γ2 | 0.73 |
| α5β3γ2 | 0.50 |
(Data sourced from publicly available information)[1]
Experimental Protocols
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
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Objective: To assess the anxiolytic-like effects of this compound in rodents.
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Methodology:
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The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
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Rodents are administered this compound or vehicle at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).
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After a specified pretreatment time, each animal is placed at the center of the maze and allowed to explore for a set duration (typically 5 minutes).
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Behavior is recorded and analyzed for parameters such as the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
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2. Rotarod Test for Sedation and Motor Impairment
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Objective: To evaluate the sedative and motor-incoordinating effects of this compound.
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Methodology:
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Animals are first trained to stay on a rotating rod.
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On the test day, baseline performance (latency to fall) is measured.
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Animals are then treated with this compound or a control substance.
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At various time points after dosing, the animals are placed back on the rotarod, and the latency to fall is recorded. A decrease in the latency to fall compared to baseline or vehicle-treated animals suggests sedation or motor impairment.
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3. In Vivo Pharmacokinetic Study
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Objective: To determine the pharmacokinetic profile of this compound in a relevant preclinical species (e.g., rat, dog, or monkey).
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Methodology:
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This compound is administered intravenously and orally to different groups of animals.
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Blood samples are collected at predetermined time points after dosing.
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Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability are calculated.
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Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anxiolytic Profile of MRK-898 and Classical Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic effects of MRK-898, a novel GABA(A) receptor subtype-selective modulator, and classical benzodiazepines. The information presented herein is based on available preclinical data for this compound's closely related analogs, which are representative of its pharmacological class, and established knowledge of benzodiazepines.
Introduction
Classical benzodiazepines, such as diazepam, have long been the standard for treating anxiety disorders. Their efficacy, however, is often accompanied by undesirable side effects, including sedation, motor impairment, and the potential for dependence. This has driven the development of a new generation of anxiolytics with improved side-effect profiles. This compound represents a significant advancement in this area, designed as a GABA(A) receptor modulator with selectivity for the α2 and α3 subunits. This targeted approach aims to dissociate the anxiolytic effects, mediated by α2/α3 subunits, from the sedative effects, which are primarily associated with the α1 subunit.
Mechanism of Action: A Tale of Two Subtypes
Classical benzodiazepines are non-selective positive allosteric modulators of GABA(A) receptors, enhancing the effect of the inhibitory neurotransmitter GABA at multiple receptor subtypes containing α1, α2, α3, and α5 subunits. This broad activity spectrum is responsible for both their therapeutic and adverse effects.[1]
In contrast, this compound and its analogs are designed to selectively potentiate GABAergic neurotransmission at α2 and α3 subunit-containing GABA(A) receptors.[2] This selectivity is hypothesized to provide anxiolysis with a significantly reduced liability for sedation and motor impairment.
Preclinical Anxiolytic Efficacy: A Quantitative Comparison
Preclinical studies in rodent models of anxiety, such as the elevated plus maze (EPM), are crucial for evaluating the anxiolytic potential of novel compounds. While specific data for this compound is not publicly available, data from its close analog, TPA023B, in the rat EPM provides valuable insight.
| Compound | Dose | % Time in Open Arms (Mean ± SEM) | Sedation/Motor Impairment |
| Vehicle | - | Baseline | None |
| TPA023B | 1 mg/kg p.o. | Significantly increased vs. Vehicle | No effect at >99% receptor occupancy |
| Chlordiazepoxide | 5 mg/kg i.p. | Significantly increased vs. Vehicle | Present at higher doses |
Table 1: Comparative Efficacy in the Rat Elevated Plus Maze.[3]
The data indicate that TPA023B, at a dose producing significant anxiolytic-like effects, did not induce sedation. This contrasts with classical benzodiazepines where the therapeutic window between anxiolysis and sedation is narrower. Further studies with the related compound MRK-409 showed anxiolytic-like activity in rodent and primate models at receptor occupancies of approximately 35-65%, with sedation only becoming apparent at occupancies exceeding 90%.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the preclinical data.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open and two enclosed arms.
Procedure:
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Habituation: Animals are habituated to the testing room for at least 60 minutes prior to testing.
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Administration: The test compound (e.g., TPA023B) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 45 minutes for TPA023B).
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Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute period.
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Data Collection: The session is recorded by an overhead video camera, and software is used to score the time spent in and the number of entries into the open and closed arms.
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Analysis: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
Sedation/Motor Coordination Assessment (Rotarod Test)
The rotarod test is a standard method for assessing motor coordination and the potential sedative effects of a compound.
Procedure:
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Training: Animals are trained to stay on a rotating rod at a constant speed.
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Administration: The test compound or vehicle is administered.
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Testing: At various time points after administration, the animals are placed back on the rotarod, which is then accelerated.
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Data Collection: The latency to fall from the rod is recorded.
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Analysis: A decrease in the latency to fall indicates motor impairment or sedation.
Preclinical data for TPA023B showed no significant effect on rotarod performance at doses corresponding to over 99% receptor occupancy, a level far exceeding that required for anxiolytic effects.[5]
Conclusion
The available preclinical evidence for compounds in the same class as this compound strongly suggests a promising anxiolytic profile with a significantly improved safety margin compared to classical benzodiazepines. The α2/α3 subtype-selective mechanism of action appears to successfully separate the desired anxiolytic effects from the undesirable sedative and motor-impairing properties associated with non-selective GABA(A) receptor modulation. While direct comparative clinical data for this compound is awaited, the preclinical findings highlight its potential as a next-generation anxiolytic for researchers and drug development professionals.
References
- 1. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRK-898 and Other GABA(A) Receptor Positive Allosteric Modulators
An Objective Guide for Researchers in Neuroscience and Drug Development
This guide provides a comparative overview of the investigational compound MRK-898 against other well-characterized Gamma-aminobutyric acid type A (GABA(A)) receptor positive allosteric modulators (PAMs). GABA(A) receptors, as the primary mediators of inhibitory neurotransmission in the central nervous system, are critical targets for therapeutic agents aimed at treating anxiety, sleep disorders, and epilepsy.[1][2] This document synthesizes available data on binding affinity, functional potency, and subtype selectivity, presenting it in a structured format to aid researchers in evaluating this compound within the broader landscape of GABAergic modulation. Detailed experimental protocols for key assays are also provided to support the design and execution of further comparative studies.
Introduction to GABA(A) Receptor Modulation
GABA(A) receptors are pentameric ligand-gated ion channels that, upon binding the neurotransmitter GABA, open an intrinsic chloride channel, leading to hyperpolarization of the neuron and reduced excitability.[3][4] PAMs do not bind to the same site as GABA (the orthosteric site) but to a distinct (allosteric) site.[5] This binding event increases the receptor's affinity for GABA or the efficiency of channel opening, thereby enhancing the overall inhibitory signal.
The diverse subunit composition of GABA(A) receptors (e.g., α, β, γ, δ) gives rise to numerous receptor subtypes with distinct pharmacological properties and physiological roles. Notably, α1-containing receptors are primarily associated with sedative effects, whereas α2- and/or α3-containing subtypes are linked to anxiolytic actions. This distinction has driven the development of subtype-selective modulators like this compound, aiming for targeted therapeutic effects with reduced side effects.
Comparative Efficacy Data
The following table summarizes key quantitative data for this compound and a selection of other prominent GABA(A) PAMs, including classic benzodiazepines and subtype-selective compounds. The data is compiled from publicly available sources and is intended for comparative purposes.
| Compound | Class | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Key Functional Effects |
| This compound | Imidazopyrimidine | α1: 1.2α2: 1.0α3: 0.73α5: 0.50 | Data not publicly available | Anxiolytic (predicted from α2/α3 selectivity) |
| Diazepam | Benzodiazepine | Non-selective (low nM range for α1, α2, α3, α5) | ~50 (Potentiation of GABA response) | Anxiolytic, Sedative, Myorelaxant, Anticonvulsant |
| Zolpidem | Imidazopyridine (Z-drug) | α1: ~20α2/α3: ~400 | ~100 (Potentiation at α1) | Sedative-hypnotic |
| L-838,417 | Triazolopyridazine | α1: Antagonistα2/α3/α5: Partial Agonist | Varies by subtype | Non-sedating anxiolytic (experimental) |
| Phenobarbital | Barbiturate | Binds to a distinct site from benzodiazepines | Micromolar range | Anticonvulsant, Sedative; can directly gate the channel at high concentrations |
| Allopregnanolone | Neurosteroid | Binds to a distinct site from benzodiazepines | Nanomolar range | Anxiolytic, Sedative; potent PAM |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of these compounds.
Detailed Experimental Protocols
To ensure reproducibility and facilitate direct comparison of novel compounds like this compound against established modulators, standardized experimental protocols are essential.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for different GABA(A) receptor subtypes.
-
Objective: To quantify the displacement of a specific radioligand from GABA(A) receptors by the test compound.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing specific human GABA(A) receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2).
-
Radioligand (e.g., [3H]-Flumazenil for the benzodiazepine site).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled Diazepam).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filtration apparatus, scintillation counter.
-
-
Procedure:
-
Preparation: Thaw membrane preparations on ice and resuspend in binding buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or 30°C) to allow binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Electrophysiology (Two-Electrode Voltage Clamp or Patch-Clamp)
This technique measures the functional effect of a compound on GABA-induced chloride currents, determining its potency (EC50) and efficacy (% potentiation).
-
Objective: To measure the modulation of GABA-activated currents by the test compound in cells expressing GABA(A) receptors.
-
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA(A) receptor subtypes.
-
Voltage-clamp or patch-clamp amplifier and recording setup.
-
External and internal recording solutions.
-
GABA (at a concentration that elicits a submaximal response, e.g., EC10-EC20).
-
Test compound at various concentrations.
-
-
Procedure:
-
Cell Preparation: Prepare and culture cells or oocytes expressing the receptor subtype of interest.
-
Recording: Establish a whole-cell voltage-clamp or two-electrode voltage clamp recording, holding the cell at a potential near -70 mV.
-
Baseline: Apply a low concentration of GABA (e.g., EC20) to elicit a baseline inward chloride current.
-
Compound Application: Co-apply the same concentration of GABA along with varying concentrations of the test compound (e.g., this compound).
-
Measurement: Record the peak current amplitude in the presence of the test compound.
-
Analysis: Normalize the potentiated current to the baseline GABA current. Plot the percent potentiation against the log concentration of the test compound to calculate the EC50 (concentration for half-maximal potentiation) and Emax (maximal efficacy).
-
In Vivo Behavioral Assay (Elevated Plus Maze)
This is a widely used model to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of test compounds.
-
Objective: To measure the effect of a compound on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds typically increase exploration of the open arms.
-
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Rodents (mice or rats).
-
Test compound (this compound) and vehicle control.
-
Video tracking software.
-
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the trial.
-
Dosing: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the test.
-
Trial: Place the animal in the center of the maze, facing a closed arm, and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Recording: Use an overhead camera and tracking software to record the animal's movement, specifically noting the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate key parameters, including the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters relative to the vehicle group indicates a potential anxiolytic effect.
-
Cleanup: Thoroughly clean the maze between each animal to eliminate olfactory cues.
-
References
- 1. dovepress.com [dovepress.com]
- 2. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Comparative Selectivity Profile of MRK-898 and Zolpidem at GABA-A Receptor Subtypes
This guide provides a detailed comparison of the selectivity profiles of two modulators of the γ-aminobutyric acid type A (GABA-A) receptor: MRK-898 and zolpidem. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the distinct pharmacological properties of these compounds.
Introduction
GABA-A receptors are the primary mediators of fast synaptic inhibition in the central nervous system. These pentameric ligand-gated ion channels are assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition dictates the pharmacological properties of the receptor. The sedative effects of many GABA-A modulators are primarily mediated by receptors containing the α1 subunit, whereas anxiolytic actions are associated with α2- and α3-containing subtypes.[1] Zolpidem is a well-established hypnotic agent that shows preferential affinity for α1-containing GABA-A receptors.[2][3] In contrast, this compound has been investigated as a potential non-sedating anxiolytic, designed to exhibit a different selectivity profile.[1][4]
Binding Affinity and Selectivity Profile
The binding affinities of this compound and zolpidem for various GABA-A receptor subtypes containing different α subunits were determined using radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity of the compound for the receptor.
| Compound | α1βxγx (Ki, nM) | α2βxγx (Ki, nM) | α3βxγx (Ki, nM) | α5βxγx (Ki, nM) | Selectivity Profile Summary |
| This compound | 1.2 | 1.0 | 0.73 | 0.50 | High affinity across α1, α2, α3, and α5 subtypes. |
| Zolpidem | 20 | 400 | 400 | ≥ 5000 | Preferential binding to the α1 subtype; ~20-fold lower affinity for α2/α3 and negligible affinity for α5. |
Analysis of Selectivity:
-
This compound demonstrates high-affinity binding to GABA-A receptors containing α1, α2, α3, and α5 subunits, with Ki values all in the low nanomolar range.
-
Zolpidem displays a distinct preference for the α1 subunit, which is thought to mediate its potent sedative-hypnotic effects. Its affinity for α2 and α3 subtypes is significantly lower, and it has practically no affinity for α5-containing receptors.
GABA-A Receptor Signaling Pathway
This compound and zolpidem are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the receptor's response to GABA, leading to an increased influx of chloride ions (Cl⁻) and subsequent hyperpolarization of the neuron, which potentiates the inhibitory signal.
Experimental Protocols
The determination of binding affinities and functional modulation of GABA-A receptors involves two primary experimental methodologies: radioligand binding assays and electrophysiological studies.
1. Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a test compound to specific receptor subtypes.
-
Receptor Source: Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNAs encoding the specific α, β, and γ subunits of the human GABA-A receptor to express the desired receptor subtype (e.g., α1β2γ2).
-
Membrane Preparation: The transfected cells are harvested, and cell membranes containing the expressed receptors are prepared through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [³H]flumazenil, a benzodiazepine site antagonist) at a concentration close to its dissociation constant (Kd). Varying concentrations of the unlabeled test compound (this compound or zolpidem) are added to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated, often at 4°C, for a sufficient period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam). Specific binding is calculated by subtracting this non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined through non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures how a test compound modulates the activity of the GABA-A receptor ion channel.
-
Receptor Expression: Oocytes harvested from Xenopus laevis are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor. The oocytes are then incubated for 2-7 days to allow for the expression of functional receptors on the cell surface.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential (voltage), and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
GABA Application: The oocyte is perfused with a solution containing a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal response) to establish a baseline chloride current.
-
Compound Application: The test compound (this compound or zolpidem) is then co-applied with GABA. The change in the amplitude of the GABA-induced current is measured to determine the modulatory effect of the compound.
-
Data Analysis: The potentiation of the GABA-evoked current is quantified. By testing a range of compound concentrations, a concentration-response curve can be generated to determine the EC50 (the concentration that produces 50% of the maximal potentiation effect) and the maximal efficacy (Imax) at each receptor subtype.
Conclusion
The selectivity profiles of this compound and zolpidem for GABA-A receptor subtypes are markedly different. Zolpidem exhibits strong selectivity for the α1 subunit, consistent with its primary clinical use as a sedative-hypnotic. In contrast, this compound shows high affinity for a broader range of GABA-A receptor subtypes, including those containing α1, α2, α3, and α5 subunits. This distinction in receptor subtype engagement is critical, as it underlies the different pharmacological effects of these compounds. The development of subtype-selective modulators like this compound represents a strategic approach to isolate desired therapeutic actions, such as anxiolysis (mediated by α2/α3), while potentially minimizing unwanted side effects like sedation (mediated by α1).
References
- 1. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of MRK-898 and TPA023B: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetic profiles of two selective GABAA receptor modulators, MRK-898 and TPA023B. Developed for researchers, scientists, and drug development professionals, this document summarizes available data on the absorption, distribution, metabolism, and excretion of these compounds, highlighting their potential as non-sedating anxiolytics.
Executive Summary
Both this compound and TPA023B are positive allosteric modulators of the GABAA receptor, designed to achieve anxiolytic effects with a reduced sedative profile compared to traditional benzodiazepines. TPA023B, a member of the imidazotriazine class, has been extensively studied, with detailed pharmacokinetic data available from both preclinical and human studies. In contrast, this compound, an imidazopyrimidine derivative, has limited publicly available pharmacokinetic information, despite being identified as a development candidate with favorable characteristics. This guide presents a side-by-side comparison based on the current data, underscoring the areas where further research on this compound is needed for a complete comparative assessment.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| GABAA Receptor Subtype | This compound[1] | TPA023B |
| α1 | 1.2 | ~0.32-1.8 |
| α2 | 1.0 | ~0.73 |
| α3 | 0.73 | ~2.0 |
| α5 | 0.50 | ~1.1 |
Table 2: Comparative Pharmacokinetic Parameters of TPA023B
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Human | Oral | 0.5 mg | 5 | ~2 | 7.3 | - | [2] |
| Oral | 1.5 mg | 13 | ~2 | 7.3 | - | [2] | |
| Oral | 3.0 mg | 28 | ~2 | 6.7 | - | [2] | |
| Oral | 0.05 - 3 mg | - | 2 - 4 | ~40 | - | [3] | |
| Rat | - | - | - | - | 1.4 | 35 | |
| Dog | - | - | - | - | 1.5 | 53 |
Note: Pharmacokinetic data for this compound is not sufficiently available in the public domain to be included in this comparative table.
Mechanism of Action: GABAA Receptor Modulation
Both this compound and TPA023B act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABAA receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect in the central nervous system. As PAMs, this compound and TPA023B do not open the channel themselves but enhance the effect of GABA, leading to a greater chloride influx for a given amount of GABA. Their selectivity for α2/α3 subunits over the α1 subunit is believed to mediate their anxiolytic effects with a reduced propensity for sedation.
Figure 1. Signaling pathway of GABAA receptor positive allosteric modulation.
Experimental Protocols
Human Pharmacokinetic Study of TPA023B
A representative human pharmacokinetic study for TPA023 involved a placebo-controlled, double-blind, four-way crossover design with healthy male volunteers. Participants received single oral doses of TPA023 (e.g., 0.5 mg and 1.5 mg) or placebo. Blood samples were collected at various time points post-administration to determine the plasma concentrations of the drug over time. These data were then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
Preclinical Pharmacokinetic Studies
Preclinical pharmacokinetic studies in animals, such as rats and dogs, are crucial for determining parameters like oral bioavailability and for interspecies scaling. A typical protocol involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples are collected at predetermined intervals, and plasma concentrations are measured. The data from the IV administration helps in determining clearance and volume of distribution, while the comparison of plasma concentration-time curves between IV and PO administration allows for the calculation of oral bioavailability.
Figure 2. General experimental workflow for pharmacokinetic studies.
Discussion
The available data indicates that TPA023B is a well-characterized compound with predictable pharmacokinetics in humans, exhibiting a moderate half-life and dose-proportional exposure. Its metabolism is primarily mediated by CYP3A4.
For this compound, the lack of detailed pharmacokinetic data in the public domain prevents a direct and comprehensive comparison with TPA023B. While it is known to be an orally active GABAA receptor modulator and that initial pharmacokinetic challenges in preclinical species were overcome, the specific parameters that would allow for a meaningful comparison of its absorption, distribution, metabolism, and excretion profile are not available.
Conclusion
TPA023B has demonstrated a pharmacokinetic profile in humans that supports its development as a potential therapeutic agent. A thorough comparative analysis with this compound is hampered by the limited availability of pharmacokinetic data for the latter. To fully assess the relative merits of these two compounds, detailed preclinical and clinical pharmacokinetic studies on this compound are required. This would enable a direct comparison of key parameters such as oral bioavailability, clearance, and half-life, which are critical for determining dosing regimens and predicting clinical performance.
References
Pioneering Anxiolysis: Evidence for MRK-898's Improved Therapeutic Window by Targeting GABAᴀ Receptor Subtypes
For researchers, scientists, and drug development professionals, the quest for anxiolytics with improved therapeutic indices over classical benzodiazepines remains a significant challenge. MRK-898, an orally active GABAᴀ receptor modulator, represents a targeted approach to dissociate the anxiolytic effects from the sedative and ataxic side effects that limit the utility of traditional benzodiazepines. This is achieved through functional selectivity for the α2 and α3 subunits of the GABAᴀ receptor, while minimizing activity at the α1 subunit, which is primarily associated with sedation.
Classical benzodiazepines, such as diazepam, are non-selective positive allosteric modulators of GABAᴀ receptors containing α1, α2, α3, or α5 subunits. This broad activity profile, while effective for anxiety, invariably leads to dose-limiting side effects like sedation, muscle relaxation, and ataxia. The development of this compound and related imidazopyrimidines by Merck was predicated on the hypothesis that selective modulation of the α2 and/or α3 subtypes would retain anxiolytic efficacy without the sedative penalty mediated by the α1 subtype.[1][2]
Comparative Preclinical Efficacy and Safety
While specific in-vivo data for this compound is not publicly available, data from structurally related and functionally similar imidazopyrimidines from the same discovery program, such as compound 14k , illustrate the improved therapeutic window achieved through this subtype-selective strategy.
| Compound | Anxiolytic Efficacy (Rat Conditioned Suppression of Drinking) | Sedative/Ataxic Liability (Rat Rotarod) | Therapeutic Window (Ratio of Sedative to Anxiolytic Dose) |
| Compound 14k | MED = 1 mg/kg, po | No significant effect up to 30 mg/kg, po | >30 |
| Diazepam | MED = 1 mg/kg, po | MED = 3 mg/kg, po | 3 |
MED: Minimum Effective Dose
As the data indicates, compound 14k demonstrates a significantly wider therapeutic window compared to diazepam. It produces anxiolytic effects at a similar dose to diazepam but is devoid of sedative or ataxic effects at doses up to 30 times higher than its anxiolytic MED. This provides strong evidence for the successful separation of desired and undesired effects through α2/α3 functional selectivity.
Mechanism of Action: A Subtype-Selective Approach
This compound is a positive allosteric modulator of the GABAᴀ receptor, binding to the benzodiazepine site. Its improved therapeutic window is a direct result of its functional selectivity for the α2 and α3 subunits over the α1 subunit.
Below is a diagram illustrating the signaling pathway and the differential effects of classical benzodiazepines versus this compound and its analogs.
Figure 1. Signaling Pathway Comparison. This diagram illustrates the differential effects of classical benzodiazepines and this compound on GABAᴀ receptor subtypes.
Experimental Protocols
The improved therapeutic window of this compound and its analogs was determined through a series of preclinical in vivo assays designed to assess anxiolytic efficacy and sedative/ataxic potential.
Anxiolytic Efficacy: Rat Conditioned Suppression of Drinking (Vogel Conflict Test)
This model assesses the anxiolytic potential of a compound by measuring its ability to reverse the suppression of drinking behavior in water-deprived rats that are subjected to a mild electric shock when they attempt to drink.
-
Animals: Male rats are typically used and are water-deprived for a period before the test.
-
Apparatus: A testing chamber with a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Rats are habituated to the testing chamber and allowed to drink freely.
-
On the test day, after a period of water deprivation, the animals are administered the test compound (e.g., this compound analog or diazepam) or vehicle orally.
-
After a set pretreatment time, the rats are placed in the chamber, and for every 20th lick of the drinking spout, a mild, brief electric shock is delivered to the spout.
-
The number of shocks received during a defined session (e.g., 3 minutes) is recorded.
-
-
Endpoint: Anxiolytic compounds increase the number of shocks the animals are willing to take to drink, indicating an anti-conflict or anxiolytic effect. The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant increase in the number of shocks received compared to the vehicle-treated group.
Sedative/Ataxic Liability: Rat Rotarod Test
The rotarod test is used to assess motor coordination and balance, with impairment in performance indicating sedation or ataxia.
-
Animals: Male rats are trained on the rotarod before the test day.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Rats are trained to stay on the rotating rod for a set duration (e.g., 2 minutes).
-
On the test day, the animals are administered the test compound or vehicle orally.
-
At various time points after dosing, the rats are placed on the rotarod, and the latency to fall off is recorded.
-
-
Endpoint: A significant decrease in the latency to fall from the rod compared to the vehicle-treated group is indicative of motor impairment. The MED for sedation/ataxia is the lowest dose that causes a statistically significant reduction in performance.
Below is a workflow diagram for the preclinical assessment of the therapeutic window.
Figure 2. Experimental Workflow. This diagram outlines the process for determining the therapeutic window of a compound.
References
Cross-Species Efficacy of MRK-898: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of MRK-898, a novel GABA(A) receptor modulator, in the context of other subtype-selective anxiolytic candidates. Due to the limited availability of public data on this compound, this guide leverages information on closely related compounds from the same discovery program, MRK-409 and TPA023B, to infer its likely cross-species efficacy profile.
Mechanism of Action
This compound is an orally active positive allosteric modulator of GABA(A) receptors, demonstrating high affinity for α1, α2, α3, and α5 subunits.[1] The anxiolytic effects of such modulators are primarily mediated through the α2 and α3 subunits, while agonism at the α1 subunit is associated with sedation. This compound was developed as a non-sedating anxiolytic, suggesting it has a mechanism that spares significant α1 subunit agonism.
Comparative Efficacy of Related GABA(A) Modulators
The following table summarizes the preclinical anxiolytic-like efficacy of MRK-409 and TPA023B, compounds that share a similar mechanism of action and were developed in the same research program as this compound. This data provides a strong indication of the expected efficacy profile of this compound across different species.
| Compound | Species | Anxiety Model | Minimum Effective Dose (MED) / Efficacy Metric | Reference |
| MRK-409 | Rat | Elevated Plus Maze | MED corresponding to 35-65% receptor occupancy | [2] |
| Rat | Fear-Potentiated Startle | MED corresponding to 35-65% receptor occupancy | [2] | |
| Rat | Conditioned Suppression of Drinking | MED corresponding to 35-65% receptor occupancy | [2] | |
| Squirrel Monkey | Conditioned Emotional Response | MED corresponding to 35-65% receptor occupancy | [2] | |
| TPA023B | Rat | Elevated Plus Maze | Efficacy at ~60-90% receptor occupancy | |
| Rat | Fear-Potentiated Startle | Efficacy at ~60-90% receptor occupancy | ||
| Rat | Conditioned Suppression of Drinking | Efficacy at ~60-90% receptor occupancy | ||
| Squirrel Monkey | Conditioned Suppression of Drinking | Efficacy at ~60-90% receptor occupancy |
Experimental Protocols
Detailed methodologies for the key preclinical anxiety models are provided below.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms. Anxiolytic compounds increase the exploration of the open arms.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm long x 10 cm wide) and two enclosed arms of the same size with high walls (e.g., 40 cm high). The maze is elevated (e.g., 50-70 cm) from the floor.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera and an automated tracking system. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Inter-trial Interval: The maze is cleaned thoroughly between each trial to remove any olfactory cues.
Vogel Conflict Test (VCT)
The Vogel Conflict Test is a model of anxiety in which a thirsty animal is punished for drinking. Anxiolytic drugs reduce the conflict and increase the number of punished licks.
Procedure:
-
Apparatus: A testing chamber with a grid floor for delivering a mild electric shock and a drinking spout connected to a lickometer.
-
Habituation and Training:
-
Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test.
-
On a training day, animals are placed in the chamber and allowed to drink freely from the spout to learn its location.
-
-
Testing Procedure:
-
On the test day, the animal is placed in the chamber.
-
After a set number of licks (e.g., 20), a mild, brief electric shock is delivered through the drinking spout and the floor grid for each subsequent lick.
-
The session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Data Collection: The number of licks during the punished session is recorded. An increase in the number of punished licks compared to a vehicle-treated control group indicates an anxiolytic effect.
Visualizations
Signaling Pathway of GABA(A) Receptor Modulation
Caption: this compound acts as a positive allosteric modulator (PAM) of the GABA(A) receptor.
Experimental Workflow for Preclinical Anxiolytic Testing
Caption: Workflow for evaluating the anxiolytic efficacy of this compound in preclinical models.
References
Safety Operating Guide
Navigating the Safe Disposal of MRK-898: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like MRK-898 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, a potent GABA(A) receptor modulator.
It is critical to note that this compound is intended for research use only. [1][2]
Core Disposal Procedures
The primary source for chemical safety and disposal information is the Safety Data Sheet (SDS). While the full SDS for this compound should be consulted for comprehensive details, the following general procedures are based on best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, bench paper), should be collected in a designated, clearly labeled hazardous waste container. The container should be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be properly labeled with the chemical name and concentration.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Decontamination:
-
Any surfaces or non-disposable equipment that come into contact with this compound should be decontaminated. The appropriate decontamination procedure will depend on the solvent used to dissolve the compound. Consult the SDS and your institution's standard operating procedures for suitable cleaning agents.
4. Institutional Guidelines:
-
All waste disposal must be carried out in strict accordance with local, state, and federal regulations, as well as your institution's specific EHS guidelines. Contact your EHS office for specific instructions on waste pickup and disposal procedures.
Experimental Workflow for Handling and Disposal
The following diagram outlines the general workflow for handling and disposing of this compound in a laboratory setting.
References
Personal protective equipment for handling MRK-898
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MRK-898, a potent, orally active GABA(A) receptor modulator. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. Due to the potent nature of this neuroactive compound, stringent safety measures are required to prevent accidental exposure.
Physicochemical and Safety Data
While specific toxicological data such as the Occupational Exposure Limit (OEL) for this compound is not publicly available, its classification as a potent GABA(A) receptor modulator necessitates handling it as a hazardous compound. The following table summarizes its known physicochemical properties.[1]
| Property | Value |
| Molecular Formula | C₂₀H₉F₅N₄ |
| Molecular Weight | 400.30 g/mol |
| Appearance | Light yellow to yellow solid powder |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent inhalation, dermal, and ocular exposure. The following table outlines the recommended PPE.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Body Protection | Disposable lab coat with tight cuffs |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator |
Experimental Protocol: Preparation of a Stock Solution
This protocol details the step-by-step procedure for safely preparing a stock solution of this compound.
1. Preparation and Decontamination:
- Ensure all work is conducted within a certified chemical fume hood or a glove box.
- Decontaminate the work surface before and after handling the compound.
- Prepare a designated waste container for all disposable materials that come into contact with this compound.
2. Weighing the Compound:
- Tare a clean, tared weigh boat on an analytical balance inside the fume hood.
- Carefully weigh the desired amount of this compound powder.
- Record the exact weight.
3. Solubilization:
- Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
- Gently swirl the vial to dissolve the compound completely. Sonication may be used if necessary.
4. Storage and Labeling:
- Once dissolved, securely cap the vial.
- Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
- Store the stock solution at the recommended temperature (-20°C or -80°C).
5. Disposal:
- All disposable items, including gloves, weigh boats, and pipette tips, that have come into contact with this compound must be disposed of as hazardous chemical waste.
- Follow your institution's specific guidelines for the disposal of potent neuroactive compounds.
Workflow and Safety Decision Making
The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate containment.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Decision tree for selecting the appropriate engineering controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
